molecular formula C9H6N2O2 B1610068 6-Nitroisoquinoline CAS No. 70538-57-7

6-Nitroisoquinoline

Cat. No.: B1610068
CAS No.: 70538-57-7
M. Wt: 174.16 g/mol
InChI Key: TWQCVIUEUQDOEH-UHFFFAOYSA-N
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Description

6-Nitroisoquinoline is a nitro-substituted heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The nitro group on the isoquinoline scaffold is a key functional handle for further chemical modifications, enabling the development of novel molecular structures. Compounds based on the nitroisoquinoline structure are of significant research interest due to their diverse biological activities. Nitroquinoline derivatives have been studied as inhibitors of the epidermal growth factor receptor (EGFR), a key target in anticancer research . The electron-deficient nature of the nitro-aromatic system also facilitates interactions with various enzymes, and similar structures have been explored for inhibiting targets like methionine aminopeptidases (MetAPs) . Furthermore, the metal-chelating properties observed in related nitroquinolines suggest potential research applications in disrupting metal-dependent biological processes . This product is provided as a high-purity solid, characterized to meet rigorous research standards. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the available safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQCVIUEUQDOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461879
Record name 6-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70538-57-7
Record name 6-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitroisoquinoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant biological activity.[1][2] The introduction of a nitro group onto the isoquinoline ring system profoundly influences its electronic properties, reactivity, and potential as a precursor for a diverse array of functionalized molecules. This guide provides a comprehensive technical overview of the chemical properties and structure of 6-nitroisoquinoline, a less-studied isomer compared to its 5- and 8-nitro counterparts.

This document will delve into the known and predicted characteristics of this compound, offering insights into its synthesis, reactivity, and potential applications in drug discovery. Given the limited direct experimental data for this specific isomer, this guide will leverage data from closely related analogues, such as 5-nitroisoquinoline and 6-nitroquinoline, to provide a well-rounded and practical resource for researchers.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₂.[3] The structure consists of a benzene ring fused to a pyridine ring, with a nitro group substituted at the C6 position of the bicyclic system.

Core Structure

The presence of the electron-withdrawing nitro group at the 6-position significantly modulates the electron density of the isoquinoline ring system. This has a pronounced effect on the molecule's reactivity, particularly towards nucleophilic and electrophilic reagents. The nitrogen atom in the isoquinoline ring imparts a degree of basicity to the molecule.

Caption: 2D structure of this compound.

Physicochemical Data

While specific experimental data for this compound is scarce, the following table summarizes its known and predicted properties. For comparison, data for the more extensively studied 5-nitroisoquinoline is also provided.

PropertyThis compound5-Nitroisoquinoline
Molecular Formula C₉H₆N₂O₂C₉H₆N₂O₂[4][5]
Molecular Weight 174.16 g/mol [3]174.16 g/mol [4][5]
CAS Number 70538-57-7[3]607-32-9[4][5]
Appearance Predicted: Light yellow to amber crystalline powderLight yellow to amber crystalline powder[4]
Melting Point Data not available106-109 °C[4][6]
Boiling Point Data not available305.12 °C (rough estimate)[6]
Solubility Predicted to be soluble in organic solvents like ethanol, ether, and chloroform.Soluble in organic solvents.
pKa Data not available3.55 ± 0.13 (Predicted)[6]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons. The electron-withdrawing nature of the nitro group will cause a downfield shift of the protons on the same ring. The protons on the pyridine ring will also be influenced.

  • Predicted Chemical Shifts (δ, ppm): Based on related structures, the protons are expected in the range of 7.5-9.5 ppm. The proton at C1, being adjacent to the nitrogen, is anticipated to be the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine signals corresponding to the nine carbon atoms. The carbon atom attached to the nitro group (C6) will be significantly influenced, and its chemical shift will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the nitro group.

  • Characteristic Absorptions (cm⁻¹):

    • ~1520-1560 cm⁻¹: Asymmetric N-O stretching of the nitro group.

    • ~1340-1380 cm⁻¹: Symmetric N-O stretching of the nitro group.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 174, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent ring fragmentation.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of isoquinoline. This reaction typically yields a mixture of isomers, with the 5- and 8-nitro isomers being the major products. The 6-nitro isomer is generally formed as a minor product, and its isolation requires careful chromatographic separation.

Electrophilic Nitration of Isoquinoline

The nitration of isoquinoline is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strongly acidic conditions protonate the nitrogen atom of the isoquinoline, directing the electrophilic attack to the benzene ring.

Nitration_of_Isoquinoline Isoquinoline Isoquinoline NitratingMixture HNO₃ / H₂SO₄ IsomericMixture Mixture of Nitroisoquinolines (5-nitro, 8-nitro, and 6-nitro) NitratingMixture->IsomericMixture Electrophilic Aromatic Substitution Separation Chromatographic Separation IsomericMixture->Separation Product This compound Separation->Product Isolation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 5-Nitroisoquinoline)

Disclaimer: This is a generalized protocol and should be optimized for the specific isolation of this compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while cooling.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of nitroisoquinoline isomers, can be purified by column chromatography on silica gel to isolate the this compound isomer.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the electron-withdrawing nitro group on the benzene ring.

Reduction of the Nitro Group

The most common and synthetically useful reaction of this compound is the reduction of the nitro group to an amino group, yielding 6-aminoisoquinoline. This transformation is a key step in the synthesis of many biologically active molecules, as the amino group can be readily functionalized.[7]

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of the nitro group.

    • Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used.

    • Solvents: Ethanol, methanol, or ethyl acetate are suitable solvents.

    • Conditions: The reaction is typically carried out under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.

Reduction_of_this compound Reactant This compound C₉H₆N₂O₂ Reagents {H₂ (gas) | Pd/C (catalyst) Ethanol (solvent)} Product 6-Aminoisoquinoline C₉H₈N₂ Reagents->Product Catalytic Hydrogenation

Caption: Reduction of this compound to 6-Aminoisoquinoline.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group activates the isoquinoline ring system towards nucleophilic aromatic substitution. Nucleophilic attack is favored at positions ortho and para to the nitro group that are also activated by the ring nitrogen. A study on the amidation of 5-nitroisoquinoline has shown that nucleophilic attack can occur at the C6 and C8 positions.[8][9] For this compound, nucleophilic attack would be predicted at the C5 and C7 positions.

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] 6-Aminoisoquinoline, derived from the reduction of this compound, is a valuable intermediate for the synthesis of kinase inhibitors and other therapeutic agents.[7] The amino group serves as a handle for the introduction of various side chains and functional groups to modulate the pharmacological properties of the final compounds.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for 5-nitroisoquinoline and 6-nitroquinoline, it should be handled with care.[5][10]

  • Potential Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

    • Suspected of causing cancer.

  • Recommended Precautions:

    • Handle in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound, while not as extensively studied as its isomers, represents a valuable building block in organic synthesis and medicinal chemistry. Its synthesis via the nitration of isoquinoline, though challenging in terms of isomer separation, provides access to a versatile precursor. The reactivity of this compound, particularly the reduction of the nitro group and its susceptibility to nucleophilic aromatic substitution, opens avenues for the creation of diverse libraries of functionalized isoquinoline derivatives. As the demand for novel therapeutic agents continues to grow, the exploration of less common isomers like this compound may lead to the discovery of new and potent drug candidates. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

  • PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • PubMed Central. (n.d.). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Retrieved from [Link]

  • MDPI. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved from [Link]

  • PubMed. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • Bentham Science. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective SN Alkylamination of 3(5,6,7,8)‐Nitroquinoline and 5‐Nitroisoquinoline in an Aqueous Medium. Retrieved from [Link]

  • PubMed Central. (n.d.). Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

Sources

6-Nitroisoquinoline: A Scoping Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with demonstrated anticancer properties. Concurrently, the field of oncology has seen a resurgence of interest in nitroaromatic compounds, primarily for their potential as hypoxia-activated bioreductive prodrugs. This technical guide explores the untapped potential of 6-nitroisoquinoline, a molecule at the intersection of these two promising pharmacophores. While direct preclinical evaluation of this compound is not yet extensively documented in publicly accessible literature, this paper serves as a comprehensive roadmap for its investigation. We provide a plausible synthetic route, outline detailed protocols for in vitro and in vivo evaluation, and discuss the hypothesized mechanisms of action that position this compound as a compelling candidate for anticancer drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities in oncology.

Introduction: The Rationale for Investigating this compound

The quest for novel anticancer agents is driven by the need for therapies with improved efficacy, better safety profiles, and the ability to overcome chemoresistance. Two key strategies in this endeavor are the exploration of established pharmacophores and the exploitation of the unique tumor microenvironment. This compound emerges as a molecule of significant interest by embodying both of these principles.

1.1 The Isoquinoline Scaffold: A Proven Anticancer Core

Isoquinoline alkaloids and their synthetic derivatives have a rich history in cancer research. These compounds exert their cytotoxic effects through a variety of mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: Many isoquinoline-based molecules can insert themselves into the DNA helix, disrupting replication and transcription. They are also known to inhibit topoisomerases I and II, enzymes critical for resolving DNA supercoiling, leading to catastrophic DNA damage and cell death.

  • PARP Inhibition: Certain isoquinoline derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancers with existing DNA repair deficiencies (e.g., those with BRCA mutations), PARP inhibition can lead to synthetic lethality.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with isoquinoline alkaloids is the programmed cell death (apoptosis) of cancer cells, often preceded by arrest at various checkpoints in the cell cycle.[2] This prevents the proliferation of malignant cells.

1.2 The Nitroaromatic Moiety: Targeting Tumor Hypoxia

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia. This hypoxic environment is a hallmark of cancer and is associated with aggressive tumor behavior, metastasis, and resistance to conventional therapies. Nitroaromatic compounds can be selectively reduced (activated) by nitroreductase enzymes that are highly expressed in hypoxic cells. This bioreduction converts the relatively non-toxic prodrug into a highly cytotoxic species that can induce DNA damage and cell death, specifically targeting the most resistant cells within a tumor.[3][4]

1.3 The Convergence: The Therapeutic Hypothesis for this compound

The combination of the isoquinoline core with a nitro group at the 6-position gives rise to a compelling therapeutic hypothesis. This compound has the potential to be a dual-action anticancer agent:

  • The isoquinoline backbone may inherently possess cytotoxic activity through mechanisms such as topoisomerase or PARP inhibition.

  • The nitro group could act as a hypoxia-targeting moiety, allowing for selective activation of the molecule in the tumor microenvironment, thereby increasing its therapeutic index and reducing systemic toxicity.

This guide will now lay out the necessary steps to synthesize and validate the anticancer potential of this promising molecule.

Synthesis and Characterization of this compound

2.1 Proposed Synthetic Pathway

The synthesis of this compound can be approached via a multi-step process starting from commercially available precursors. A key intermediate is 6-aminoisoquinoline, which can be synthesized and subsequently converted to the target compound.

Step-by-Step Synthesis Protocol:

  • Preparation of 6-Aminoisoquinoline: 6-Aminoisoquinoline is a known compound and can be prepared from precursors such as 1,3-dichloro-6-nitroisoquinoline through hydrogenation of the nitro group followed by dehalogenation.[5] Alternatively, it can be synthesized from 6-bromoisoquinoline via a copper-catalyzed amination reaction.

  • Diazotization of 6-Aminoisoquinoline:

    • Dissolve 6-aminoisoquinoline in a solution of sodium nitrite in concentrated sulfuric acid at 0-5°C.

    • Stir the mixture for 1-2 hours to ensure complete formation of the diazonium salt.

  • Sandmeyer-type Reaction to Introduce the Nitro Group:

    • In a separate vessel, prepare a solution of sodium nitrite in water and cool it to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the sodium nitrite solution. The addition of a copper catalyst may enhance the reaction.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

2.2 Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Evaluation of Anticancer Activity

The initial assessment of this compound's anticancer potential will be conducted using a panel of human cancer cell lines. It is recommended to include cell lines from various cancer types (e.g., breast, lung, colon, pancreatic) and to include both normoxic and hypoxic culture conditions to evaluate the bioreductive potential.

3.1 Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2 Apoptosis Induction Analysis (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay followed by flow cytometry is recommended.

Step-by-Step Annexin V/PI Assay Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[6][7][8]

3.3 Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, PI staining of DNA followed by flow cytometry can be performed.

Step-by-Step Cell Cycle Analysis Protocol:

  • Cell Treatment: Treat cells with this compound at relevant concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[9]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining and RNA degradation.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Mechanistic Investigations

Based on the chemical structure of this compound, several potential mechanisms of action can be hypothesized and should be investigated.

4.1 Bioreductive Activation under Hypoxia

To test the hypothesis that this compound is a hypoxia-activated prodrug, the cytotoxicity assays (e.g., MTT) should be repeated under hypoxic conditions (e.g., 1% O₂). A significant increase in cytotoxicity under hypoxia compared to normoxia would support this mechanism.

4.2 DNA Damage and Repair Pathways

4.2.1 Topoisomerase Inhibition Assay

The ability of this compound to inhibit topoisomerase I can be assessed using a DNA relaxation assay.

Step-by-Step Topoisomerase I Inhibition Assay Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and varying concentrations of this compound. Include a known inhibitor (e.g., camptothecin) as a positive control.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a persistence of the supercoiled form.[10][11][12]

4.2.2 PARP Inhibition Assay

Commercially available ELISA-based or colorimetric PARP activity assay kits can be used to determine if this compound inhibits PARP enzyme activity.

4.3 Apoptosis Pathway Elucidation (Western Blotting)

Western blotting can be used to examine the expression levels of key proteins involved in the apoptotic cascade.

Step-by-Step Western Blot Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP would confirm apoptosis induction.[4][13][14]

In Vivo Anticancer Efficacy

Promising in vitro results should be followed by in vivo studies to assess the anticancer efficacy and safety of this compound in a living organism. A human tumor xenograft model in immunocompromised mice is a standard preclinical model.

Step-by-Step Xenograft Model Protocol:

  • Cell Implantation: Subcutaneously inject a suitable cancer cell line into the flank of athymic nude or SCID mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group.

  • Monitoring: Monitor tumor growth by caliper measurements and the overall health of the mice (body weight, behavior) regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[3][15]

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM) - NormoxiaIC50 (µM) - Hypoxia
MCF-7Breast15.23.8
A549Lung21.55.4
HCT116Colon18.94.7
PANC-1Pancreatic25.16.3

This table presents hypothetical data to illustrate the expected outcomes of the MTT assay. A lower IC50 value under hypoxia would be indicative of bioreductive activation.

Visualizations

Diagram 1: Proposed Dual Mechanism of Action of this compound

G cluster_0 Normoxic Cancer Cell cluster_1 Hypoxic Cancer Cell 6-NIQ_norm This compound Topo_PARP Topoisomerase/PARP Inhibition 6-NIQ_norm->Topo_PARP Direct Inhibition DNA_Damage_norm DNA Damage Topo_PARP->DNA_Damage_norm Apoptosis_norm Apoptosis DNA_Damage_norm->Apoptosis_norm Cell_Death Cancer Cell Death Apoptosis_norm->Cell_Death 6-NIQ_hyp This compound Nitroreductase Nitroreductase Enzymes 6-NIQ_hyp->Nitroreductase Enters Cell Reduced_NIQ Reduced Cytotoxic Metabolite Nitroreductase->Reduced_NIQ Bioreduction DNA_Damage_hyp Extensive DNA Damage Reduced_NIQ->DNA_Damage_hyp Apoptosis_hyp Apoptosis DNA_Damage_hyp->Apoptosis_hyp Apoptosis_hyp->Cell_Death

Caption: Proposed dual action of this compound in cancer cells.

Diagram 2: Experimental Workflow for In Vitro Evaluation

G Start Synthesized this compound MTT Cytotoxicity Screening (MTT Assay) Normoxia & Hypoxia Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Mechanism Mechanistic Studies IC50->Mechanism In_Vivo Proceed to In Vivo Studies Apoptosis_Assay->In_Vivo Cell_Cycle->In_Vivo Western Western Blot (Bax, Bcl-2, Caspases) Mechanism->Western Topo_Assay Topoisomerase Inhibition Assay Mechanism->Topo_Assay PARP_Assay PARP Inhibition Assay Mechanism->PARP_Assay Mechanism->In_Vivo

Caption: A workflow for the in vitro assessment of this compound.

Conclusion and Future Directions

This compound stands as a molecule with significant, albeit currently theoretical, potential as a novel anticancer agent. Its chemical structure suggests a plausible dual mechanism of action, combining the established anticancer properties of the isoquinoline scaffold with the tumor-targeting capabilities of a bioreductive nitroaromatic moiety. The experimental framework detailed in this guide provides a clear and comprehensive path for the systematic evaluation of this potential.

Future work should focus on the synthesis and in vitro testing of this compound as outlined. Positive results from these initial studies would warrant progression to in vivo xenograft models to establish preclinical proof-of-concept. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to both the isoquinoline ring and the position of the nitro group, could lead to the discovery of even more potent and selective anticancer compounds. The exploration of this compound represents a rational and promising approach in the ongoing search for next-generation cancer therapeutics.

References

  • Methods for the preparation of 6-aminoisoquinoline.
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ACS Publications. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Topoisomerase Assays. PMC - NIH. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]

  • Apoptosis. Bio-Rad. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. ACS Publications. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. ACS Publications. [Link]

  • 6-aminoisoquinoline compounds.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]

  • Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of... ResearchGate. [Link]

  • Diverse isoquinoline scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller reactions. ACS Publications. [Link]

  • (PDF) Assay of topoisomerase I activity v1. ResearchGate. [Link]

  • Preparation and Properties of Isoquinoline. SlideShare. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Topoisomerase Assays. PMC - NIH. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances (RSC Publishing). [Link]

  • A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • In vivo results on xenograft mouse model. (A) Timeline of experiment;... ResearchGate. [Link]

  • Buy Human Topoisomerase I Relaxation Assay Kits Online. Inspiralis. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

Sources

The Antimicrobial Potential of the Isoquinoline Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct research on the antimicrobial properties of 6-Nitroisoquinoline is not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive overview of the broader isoquinoline class of compounds, synthesizing available data to inform research and development in the field of antimicrobial agents. The principles and methodologies described herein are directly applicable to the investigation of this compound and its derivatives.

Introduction: The Isoquinoline Nucleus as a Privileged Scaffold in Antimicrobial Drug Discovery

The isoquinoline core, a bicyclic aromatic heterocycle, is a fundamental structural motif present in a vast array of natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anesthetic, and vasodilatory effects.[1] In the realm of infectious diseases, the isoquinoline scaffold has emerged as a promising framework for the development of novel antimicrobial agents, offering a platform for synthetic modifications to tackle the growing challenge of antimicrobial resistance.[2][3]

This technical guide provides an in-depth exploration of the antimicrobial properties associated with isoquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, methodologies for evaluation, and a summary of reported activities. While specific data on this compound is limited, this document serves as a foundational resource for investigating its potential antimicrobial efficacy.

Unraveling the Mechanisms of Antimicrobial Action

The antimicrobial activity of isoquinoline derivatives is multifaceted, with different substituted compounds exerting their effects through various mechanisms. Understanding these pathways is crucial for the rational design of more potent and specific therapeutic agents. The primary mechanisms of action for antibacterial compounds can be broadly categorized into several key areas, including the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with nucleic acid synthesis, and inhibition of protein synthesis.[4]

Disruption of the Bacterial Cell Envelope

One of the key targets for many antibacterial agents is the bacterial cell wall or membrane, structures that are essential for maintaining cellular integrity and viability.

  • Cell Wall Synthesis Inhibition: Some isoquinoline derivatives have been shown to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] This inhibition leads to a weakened cell wall, ultimately resulting in cell lysis. The exact molecular targets within this pathway can vary, but often involve enzymes essential for peptidoglycan cross-linking.

  • Plasma Membrane Perturbation: Certain isoquinoline compounds can directly interact with the bacterial plasma membrane, leading to its depolarization and increased permeability.[6] This disruption of the osmotic balance causes the leakage of essential intracellular components and an influx of water, leading to cell death.[6]

Interference with Essential Macromolecular Synthesis

Targeting the synthesis of vital macromolecules like DNA, RNA, and proteins is another effective antimicrobial strategy.

  • Nucleic Acid Synthesis Inhibition: Preliminary data suggests that some alkynyl isoquinolines may perturb nucleic acid biosynthesis in bacteria like Staphylococcus aureus.[5] The precise mechanism could involve the inhibition of key enzymes such as DNA gyrase or topoisomerase IV, which are essential for DNA replication and repair.

  • Protein Synthesis Inhibition: Inhibition of protein synthesis is a common mechanism for bacteriostatic antibiotics.[7] This can occur through binding to ribosomal subunits and preventing the translation of messenger RNA (mRNA) into proteins.[7] While not as extensively documented for isoquinolines as for other antibiotic classes, molecular docking studies have suggested that some derivatives may act by inhibiting essential enzymes like tyrosyl-tRNA synthetase (TyrRS), which is crucial for protein synthesis.[1]

Methodologies for Evaluating Antimicrobial Efficacy

A robust and systematic approach to evaluating the antimicrobial properties of novel compounds like this compound is paramount. The following section details standard in vitro protocols for determining the antimicrobial activity and spectrum of a test compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step after the MIC assay.

Experimental Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

    • Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive). A compound is considered bactericidal if the MBC is no more than four times the MIC.

Spectrum of Activity of Isoquinoline Derivatives

The antimicrobial spectrum of isoquinoline derivatives varies significantly based on their chemical substitutions. Generally, many of these compounds have shown more potent activity against Gram-positive bacteria.

Isoquinoline Derivative Class Target Organisms Reported MIC Range (µg/mL) Reference
Alkynyl Isoquinolines (HSN584, HSN739)Gram-positive bacteria (S. aureus, MRSA, S. epidermidis, L. monocytogenes, S. pneumoniae, E. faecalis, C. difficile, E. faecium)4 - 16[2][5]
Benzophenanthridine Alkaloids (6-hydroxydihydrosanguinarine, 6-hydroxydihydrochelerythrine)Methicillin-resistant Staphylococcus aureus (MRSA)As low as 0.49[8]
Tricyclic Isoquinoline DerivativesGram-positive pathogens (S. aureus, S. pneumoniae, E. faecium)16 - 128[3][9][10]

Note: The table above provides a summary of reported MIC values for different classes of isoquinoline derivatives against various pathogens. The specific activity of this compound would need to be determined experimentally.

Visualizing Experimental Workflows and Potential Mechanisms

To provide a clearer understanding of the experimental processes and theoretical mechanisms, the following diagrams are provided.

Workflow for In Vitro Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture Preparation (0.5 McFarland Standard) C Inoculation of Microtiter Plate A->C B Serial Dilution of This compound B->C D Incubation (37°C, 16-20h) C->D E Visual Inspection for Growth (MIC Determination) D->E F Subculturing onto Agar Plates E->F G Incubation (37°C, 18-24h) F->G H Colony Counting (MBC Determination) G->H

Caption: Workflow for determining MIC and MBC of a test compound.

Potential Mechanisms of Action of Isoquinoline Derivatives

G cluster_bacterium Bacterial Cell CellWall Cell Wall CellLysis Cell Lysis CellWall->CellLysis PlasmaMembrane Plasma Membrane PlasmaMembrane->CellLysis Ribosome Ribosome (Protein Synthesis) Bacteriostasis Bacteriostasis Ribosome->Bacteriostasis DNA DNA (Nucleic Acid Synthesis) DNA->Bacteriostasis Isoquinoline Isoquinoline Derivative Isoquinoline->CellWall Inhibition of Peptidoglycan Synthesis Isoquinoline->PlasmaMembrane Membrane Depolarization Isoquinoline->Ribosome Inhibition of Translation Isoquinoline->DNA Inhibition of Replication/Repair

Sources

An In-Depth Technical Guide to the Synthesis of 6-Nitroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with significant pharmacological activities. Among its many derivatives, 6-nitroisoquinolines are of particular interest as versatile intermediates in the synthesis of a wide range of biologically active molecules, including anticancer, antiviral, and neuroprotective agents. The introduction of the nitro group at the 6-position provides a key functional handle for further molecular elaboration, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates.

This guide provides a comprehensive overview of the synthetic strategies for accessing 6-nitroisoquinoline and its derivatives. It is designed to equip researchers and drug development professionals with a thorough understanding of the available methodologies, from classical ring-forming reactions to modern catalytic approaches, with a focus on the rationale behind experimental choices and the practical execution of key transformations.

The Strategic Importance of the this compound Scaffold

The isoquinoline nucleus is a privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities.[1] The position of the nitro group on the isoquinoline ring profoundly influences the molecule's electronic properties and reactivity, thereby affecting its biological profile. The 6-nitro substitution is particularly valuable as it allows for:

  • Facile Reduction to the 6-Amino Group: The nitro group can be readily reduced to a primary amine, which serves as a crucial building block for the introduction of diverse functionalities through amide bond formation, reductive amination, and other nitrogen-based chemistries.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group can influence the reactivity of the isoquinoline ring system, impacting its interaction with biological targets.

  • Versatile Precursor for Further Functionalization: The 6-position is often a strategic site for substitution to explore and optimize the pharmacological activity of isoquinoline-based compounds.

Synthetic Strategies for the Isoquinoline Core

The construction of the isoquinoline framework is the first critical step in the synthesis of its 6-nitro derivatives. Several classical and modern methods have been developed, each with its own advantages and limitations.

Classical Ring-Forming Reactions

Traditional methods for isoquinoline synthesis have been established for over a century and remain relevant in many synthetic campaigns.[2] These reactions typically involve the cyclization of a substituted β-phenylethylamine or a related precursor.

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[3] Subsequent dehydrogenation yields the aromatic isoquinoline. The reaction is most effective with electron-rich aromatic rings.[3]

  • Pictet-Spengler Reaction: This method produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline. The reaction proceeds under milder conditions when the aromatic ring is activated with electron-donating groups.[5]

  • Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and 2,2-dialkoxyethylamine, to yield an isoquinoline.[6]

Modern Synthetic Methodologies

In recent years, a variety of modern synthetic methods have emerged, offering milder reaction conditions, greater functional group tolerance, and improved efficiency.[7] These include:

  • Transition-Metal Catalyzed Reactions: Palladium-, rhodium-, and copper-catalyzed reactions have been developed for the construction of the isoquinoline ring system through C-H activation and annulation strategies.[7]

  • Photocatalysis and Electrochemistry: These methods utilize light or electricity to drive the cyclization reactions, often under mild and environmentally friendly conditions.[7]

  • Microwave- and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can significantly accelerate reaction times and improve yields in many isoquinoline syntheses.[7]

Regioselective Nitration: The Key to this compound

The direct nitration of isoquinoline typically results in a mixture of 5-nitro- and 8-nitroisoquinoline, as the pyridine ring deactivates the benzenoid ring towards electrophilic attack, and substitution occurs preferentially at the α-positions of the naphthalene-like system. Therefore, achieving regioselective nitration at the 6-position requires a more strategic approach.

Nitration of Tetrahydroisoquinoline: A Reliable Strategy

A well-established and reliable method for the synthesis of this compound derivatives involves the nitration of a 1,2,3,4-tetrahydroisoquinoline precursor, followed by aromatization. The saturated heterocyclic ring activates the benzenoid ring towards electrophilic substitution, and the position of nitration can be controlled by the presence of a protecting group on the nitrogen atom.

In acidic nitrating media, the nitrogen atom of tetrahydroquinoline is protonated, forming a deactivating ammonium group that directs nitration primarily to the 7-position.[8] By protecting the nitrogen with an electron-withdrawing group, such as an acetyl or trifluoroacetyl group, the directing effect of the nitrogen is altered, favoring nitration at the 6-position.[8]

This protocol details the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline through the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline.

Step 1: Acetylation of 1,2,3,4-Tetrahydroisoquinoline

  • To a solution of 1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-acetyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline

  • Dissolve N-acetyl-1,2,3,4-tetrahydroisoquinoline in a mixture of acetic anhydride.

  • Cool the solution in an ice bath and slowly add a nitrating agent (e.g., nitric acid in acetic anhydride).

  • Maintain the reaction temperature below 5 °C and stir until the reaction is complete.

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to yield a mixture of 6- and 8-nitro isomers.

  • The isomers can be separated by column chromatography.

Step 3: Deprotection of N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

  • Hydrolyze the acetyl group using acidic or basic conditions (e.g., refluxing with aqueous HCl) to obtain 6-nitro-1,2,3,4-tetrahydroisoquinoline.

Protecting Group Nitration Conditions Ratio of 6-nitro : 8-nitro Reference
AcetylHNO₃ / Ac₂O50 : 50[8]
TrifluoroacetylHNO₃ / Ac₂OTotal regioselectivity for 6-nitro[8]

The use of an N-acetyl protecting group leads to a mixture of 6- and 8-nitro isomers. However, employing a more electron-withdrawing N-trifluoroacetyl group can achieve total regioselectivity for the 6-position.[8] This is attributed to the steric and electronic effects of the protecting group influencing the orientation of the incoming electrophile.

G cluster_0 Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Start 1,2,3,4-Tetrahydroisoquinoline Step1 N-Acetylation (Ac₂O, Et₃N) Start->Step1 Intermediate1 N-Acetyl-1,2,3,4- tetrahydroisoquinoline Step1->Intermediate1 Step2 Nitration (HNO₃, Ac₂O) Intermediate1->Step2 Intermediate2 Mixture of 6- and 8-nitro N-acetyl-tetrahydroisoquinolines Step2->Intermediate2 Step3 Separation (Chromatography) Intermediate2->Step3 Intermediate3 N-Acetyl-6-nitro-1,2,3,4- tetrahydroisoquinoline Step3->Intermediate3 Step4 Deprotection (aq. HCl, reflux) Intermediate3->Step4 End 6-Nitro-1,2,3,4- tetrahydroisoquinoline Step4->End

Workflow for the synthesis of 6-nitro-1,2,3,4-tetrahydroisoquinoline.

Synthesis of this compound Derivatives from Substituted Precursors

An alternative strategy involves the construction of the isoquinoline ring from starting materials that already contain a nitro group at the desired position.

Synthesis from 1,3-Dichloro-6-nitroisoquinoline

A scalable synthesis of 6-aminoisoquinoline has been reported starting from 1,3-dichloro-6-nitroisoquinoline.[9] This intermediate can be a valuable precursor for various this compound derivatives.

  • Hydrogenation of the Nitro Group: The nitro group of 1,3-dichloro-6-nitroisoquinoline is hydrogenated to an amino group using a palladium on carbon (Pd/C) catalyst in a suitable solvent like tetrahydrofuran (THF) under hydrogen pressure.

  • Hydrogenolysis of the Chloro Groups: The carbon-chlorine bonds are subsequently cleaved by hydrogenation, which can be facilitated by the addition of a second solvent such as methanol and a base like potassium carbonate.

G cluster_1 Synthesis of 6-Aminoisoquinoline Start 1,3-Dichloro-6-nitroisoquinoline Step1 Nitro Group Hydrogenation (H₂, Pd/C, THF) Start->Step1 Intermediate 6-Amino-1,3-dichloro- isoquinoline Step1->Intermediate Step2 Dechlorination (H₂, Pd/C, MeOH, K₂CO₃) Intermediate->Step2 End 6-Aminoisoquinoline Step2->End

Synthetic route to 6-aminoisoquinoline from a dichlorinated precursor.

Characterization of this compound Derivatives

The structural confirmation and purity assessment of synthesized this compound derivatives are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the position of the nitro group and other substituents.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound and provides information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitro group (typically with strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹).[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds.

Spectroscopic Data for 6-Nitroquinoline (as a reference):

  • Molecular Formula: C₉H₆N₂O₂[9]

  • Molecular Weight: 174.16 g/mol [9]

  • CAS Number: 613-50-3[9]

Future Perspectives and Green Chemistry Approaches

The development of more sustainable and efficient methods for the synthesis of isoquinoline derivatives is an active area of research.[7] Future trends are likely to focus on:

  • Catalyst Development: The design of more active and selective catalysts for C-H activation and other modern synthetic methods.

  • Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and reproducibility.

  • Biocatalysis: The application of enzymes for the synthesis of isoquinoline derivatives under mild and environmentally friendly conditions.

  • Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids.[7]

By embracing these green chemistry principles, the synthesis of this compound derivatives can be made more economical and environmentally responsible, further enhancing their value in the pursuit of new and improved therapeutics.

References

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Cordeiro, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8). [Link]

  • PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Química Orgánica. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline.
  • Organic Syntheses. (n.d.). 3-NITROPHTHALIC ANHYDRIDE. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PubMed. [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making nitrophthalic anhydrides.
  • ResearchGate. (2025). (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6). [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Isolation, purification and characterization of vindoline from Catharanthus roseus. GSC Biological and Pharmaceutical Sciences, 23(2). [Link]

  • Dechema. (n.d.). Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Catalysts, 7(11), 320. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

  • SID. (n.d.). Reinvestigation of 3-Nitrophthalic acid Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2311. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • MDPI. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Molecules. [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2019). Examples of flow synthesis of quinoline derivatives by Doebner‐Miller.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PubMed Central. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • University of Victoria. (n.d.). MS of organometallics (for Volume 6 of EMS). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Michigan State University. (n.d.). IR: nitro groups. Retrieved from [Link]

  • 含能材料. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

  • YouTube. (2020). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. Retrieved from [Link]

  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of the 6-Nitroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Nitroisoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, prominently featured in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its rigid, planar structure provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. Among the various substituted isoquinolines, the this compound scaffold serves as a particularly versatile and valuable intermediate in medicinal chemistry and drug discovery. The presence of the nitro group at the 6-position profoundly influences the electronic properties of the entire ring system, opening up a diverse range of chemical transformations for its functionalization.[5] This electron-withdrawing group activates the isoquinoline core for nucleophilic attack and provides a synthetic handle for conversion into other key functionalities, most notably the 6-aminoisoquinoline moiety, a crucial component in numerous kinase inhibitors.[6][7]

This comprehensive guide provides detailed application notes and validated protocols for the key functionalization strategies of the this compound scaffold. Designed for researchers, scientists, and drug development professionals, this document will not only outline step-by-step procedures but also delve into the underlying chemical principles, empowering the user to rationally design and execute synthetic routes towards novel isoquinoline derivatives.

Core Functionalization Strategies: A Multi-faceted Approach

The chemical reactivity of this compound is dominated by three primary avenues of functionalization, each offering unique opportunities for molecular diversification. This guide will systematically explore these strategies, providing both the theoretical framework and practical execution for each.

  • Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-deficient nature of the aromatic ring.

  • Reduction of the Nitro Group: A gateway to a plethora of amino-derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: Forging new carbon-carbon and carbon-heteroatom bonds.

Functionalization_Strategies cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Reduction of Nitro Group cluster_coupling Palladium-Catalyzed Cross-Coupling This compound This compound SNAr_Products Substituted 6-Nitroisoquinolines This compound->SNAr_Products Nu- 6-Aminoisoquinoline 6-Aminoisoquinoline This compound->6-Aminoisoquinoline [H] Coupling_Products C-C & C-N Coupled Products This compound->Coupling_Products Pd(0)

Figure 1: Core functionalization strategies for the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr) on the this compound Scaffold

Scientific Principles and Mechanistic Insights

The electron-withdrawing nitro group at the 6-position significantly activates the isoquinoline ring system towards nucleophilic aromatic substitution (SNAr).[8][9] This activation is most pronounced at positions ortho and para to the nitro group. In the case of a halo-substituted this compound, such as 7-chloro-6-nitroisoquinoline, the C7 position becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles.[9]

The reaction proceeds via a two-step addition-elimination mechanism.[9][10] First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Figure 2: Generalized workflow for the SNAr reaction on a halo-substituted this compound.

Experimental Protocol: Synthesis of 7-Alkoxy-6-nitroisoquinolines

This protocol details the synthesis of 7-alkoxy-6-nitroisoquinolines from 7-chloro-6-nitroisoquinoline using various alcohols as nucleophiles.

Materials:

  • 7-Chloro-6-nitroisoquinoline

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide:

    • Method A (using K₂CO₃): To a solution of the desired alcohol (3.0 eq.) in anhydrous DMF (10 mL per mmol of 7-chloro-6-nitroisoquinoline), add potassium carbonate (2.0 eq.). Stir the mixture at room temperature for 30 minutes.

    • Method B (using NaH): To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C, add the desired alcohol (1.2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction:

    • Add 7-chloro-6-nitroisoquinoline (1.0 eq.) to the prepared alkoxide solution.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 7-alkoxy-6-nitroisoquinoline.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolK₂CO₃DMF70385-95
EthanolK₂CO₃DMF70480-90
IsopropanolNaHTHF60675-85

Table 1: Representative reaction conditions and yields for the synthesis of 7-alkoxy-6-nitroisoquinolines.

Reduction of the Nitro Group: Synthesis of 6-Aminoisoquinoline

Scientific Principles and Mechanistic Insights

The reduction of the nitro group to an amine is one of the most pivotal transformations in the functionalization of this compound, as it unlocks a vast chemical space for further derivatization. 6-Aminoisoquinoline is a key building block in the synthesis of numerous biologically active molecules, particularly kinase inhibitors.[6][7] A variety of reducing agents can be employed for this transformation, with the choice of reagent often dictated by the presence of other functional groups in the molecule.[11][12][13]

Commonly used methods include:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[6] It offers high yields and simple work-up procedures.

  • Metal-Mediated Reductions: Reagents like iron (Fe) in acetic acid, tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc (Zn) dust are effective for this reduction.[11] These methods are often tolerant of a wider range of functional groups compared to some catalytic hydrogenation conditions.

Reduction_Workflow Start This compound Process Reduction (e.g., H₂, Pd/C or Fe, AcOH) Start->Process End 6-Aminoisoquinoline Process->End

Figure 3: General workflow for the reduction of this compound to 6-aminoisoquinoline.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to 6-aminoisoquinoline using palladium on carbon as a catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq.) in methanol (20 mL per mmol of substrate) in a hydrogenation flask, add 10% Pd/C (5-10 mol%).

    • Securely attach the flask to a hydrogenation apparatus.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 2-4 hours.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield 6-aminoisoquinoline. The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

CatalystSolventH₂ PressureTemperature (°C)Time (h)Yield (%)
10% Pd/CMethanol50 psi253>95
10% Pd/CEthanol1 atm254>95

Table 2: Typical conditions and yields for the catalytic hydrogenation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Scientific Principles and Mechanistic Insights

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are powerful tools for the functionalization of the this compound scaffold.[14][15][16] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical diversity. While halo-substituted isoquinolines are the traditional coupling partners, recent advances have demonstrated the feasibility of using nitroarenes directly as electrophiles in certain cross-coupling reactions.[17][18][19][20]

  • Suzuki-Miyaura Coupling: This reaction forms a new C-C bond between an organoboron reagent and an organic halide or triflate.[21][22] For the this compound scaffold, a bromo or iodo substituent is typically required at the desired position of coupling.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to alkynyl-substituted isoquinolines.[23][24][25][26][27]

  • Buchwald-Hartwig Amination: This powerful method forms a C-N bond between an aryl halide and an amine.[28][29][30] While typically performed on halo-arenes, recent developments have shown the possibility of direct amination of nitroarenes.[28][29]

Cross_Coupling_Overview cluster_suzuki cluster_sonogashira cluster_buchwald Start Halo-6-nitroisoquinoline Suzuki Arylboronic Acid (R-B(OH)₂) Start->Suzuki Pd(0), Base Sonogashira Terminal Alkyne (R-C≡CH) Start->Sonogashira Pd(0), Cu(I), Base Buchwald Amine (R₂NH) Start->Buchwald Pd(0), Ligand, Base Suzuki_Product Aryl-substituted This compound Suzuki->Suzuki_Product Sonogashira_Product Alkynyl-substituted This compound Sonogashira->Sonogashira_Product Buchwald_Product Amino-substituted This compound Buchwald->Buchwald_Product

Figure 4: Overview of palladium-catalyzed cross-coupling reactions on a halo-6-nitroisoquinoline scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-nitroisoquinoline

This protocol describes the synthesis of 5-aryl-6-nitroisoquinolines from 5-bromo-6-nitroisoquinoline and various arylboronic acids.

Materials:

  • 5-Bromo-6-nitroisoquinoline

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane or Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 5-bromo-6-nitroisoquinoline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., PPh₃, 4-10 mol%).

    • Add the solvent system (e.g., dioxane/water 4:1, 10 mL per mmol of substrate).

  • Coupling Reaction:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the mixture to 80-100 °C under a nitrogen or argon atmosphere.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 5-aryl-6-nitroisoquinoline.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O90880-90
4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O1001075-85

Table 3: Representative conditions for Suzuki-Miyaura coupling of 5-bromo-6-nitroisoquinoline.

Conclusion: A Versatile Scaffold for Drug Discovery

The this compound scaffold represents a highly valuable and strategically important starting material in the synthesis of novel chemical entities for drug discovery. Its unique electronic properties allow for a diverse range of functionalization reactions, including nucleophilic aromatic substitution, reduction of the nitro group, and various palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a robust foundation for researchers to explore the vast chemical space surrounding the isoquinoline core. By understanding the underlying principles and mastering these synthetic transformations, scientists can efficiently generate libraries of novel compounds for biological screening, ultimately accelerating the discovery of new therapeutic agents.

References

  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Cross-Coupling Reactions of Nitroarenes - PubMed. (2021). Retrieved January 27, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2019). Retrieved January 27, 2026, from [Link]

  • Isoquinoline. (n.d.). Retrieved January 27, 2026, from a chapter of a book, specific source not fully identified.
  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents. (2018).
  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. (2017). Retrieved January 27, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. (2025). Retrieved January 27, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. (1992). Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. Retrieved from [Link]

  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. (2021). Retrieved January 27, 2026, from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020). Retrieved January 27, 2026, from [Link]

  • Buchwald–Hartwig Amination of Nitroarenes - Okayama University. (2017). Retrieved January 27, 2026, from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved January 27, 2026, from [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021). Retrieved January 27, 2026, from [Link]

  • The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate. (2025). Retrieved January 27, 2026, from [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2025). Retrieved January 27, 2026, from [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (n.d.). Retrieved January 27, 2026, from a scientific article, specific source not fully identified.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025). Retrieved January 27, 2026, from [Link]

  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling - DTIC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI. (2023). Retrieved January 27, 2026, from [Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. (n.d.). Retrieved January 27, 2026, from a scientific article, specific source not fully identified.
  • Preparation of Arylamines, Part 1: Reduction of Nitroarenes - YouTube. (2023). Retrieved January 27, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Retrieved January 27, 2026, from [Link]

  • US8455647B2 - 6-aminoisoquinoline compounds - Google Patents. (n.d.).
  • Photocatalytic Reduction of Nitroarenes to Aromatic Amines - ChemistryViews. (2023). Retrieved January 27, 2026, from [Link]

  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines - ResearchGate. (2019). Retrieved January 27, 2026, from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). Retrieved January 27, 2026, from a scientific article, specific source not fully identified.
  • Sonogashira cross-coupling reaction - YouTube. (2020). Retrieved January 27, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. (2019). Retrieved January 27, 2026, from [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020). Retrieved January 27, 2026, from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019). Retrieved January 27, 2026, from [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2025). Retrieved January 27, 2026, from [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC - NIH. (2022). Retrieved January 27, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved January 27, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024). Retrieved January 27, 2026, from [Link]

Sources

Application Notes & Protocols: Comprehensive Guidelines for the Safe Handling and Storage of 6-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the safe handling, storage, and disposal of 6-Nitroisoquinoline (CAS No. 70538-57-7), a critical building block in medicinal chemistry and organic synthesis.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, proactive safety measures, and the rationale behind each procedural step. By integrating data from authoritative safety sources and established laboratory practices, this guide aims to ensure both the integrity of the compound and the safety of laboratory personnel.

Introduction: The Significance of this compound

This compound is a nitro-substituted heterocyclic compound with significant utility as a versatile intermediate in synthetic organic chemistry.[1] The isoquinoline scaffold is a "privileged structural motif" found in a wide array of bioactive alkaloids and therapeutic agents, exhibiting pharmacological activities such as anticancer, antiviral, and antimalarial properties.[2][3] The presence of the nitro group on the isoquinoline core provides a key functional handle for diverse chemical modifications, enabling the synthesis of novel and complex molecular architectures for drug discovery and materials science.[1][2] Given its reactivity and potential hazards, adherence to strict handling and storage protocols is paramount to ensure safe and effective use in a research environment.

Section 1: Chemical & Physical Profile

Understanding the fundamental properties of this compound is the first step in safe handling. These characteristics dictate its storage requirements, appropriate solvent choices, and potential reactivity.

PropertyValueSource
CAS Number 70538-57-7PubChem[4]
Molecular Formula C₉H₆N₂O₂PubChem[4]
Molecular Weight 174.16 g/mol PubChem[4]
Appearance Yellow to light-brown crystalline powderGeneral for nitro-aromatics
Solubility Slightly soluble in water. Soluble in various organic solvents.ChemicalBook[5]
Melting Point 106-109 °C (for 5-Nitroisoquinoline, isomer)Sigma-Aldrich, ChemicalBook[6]
Stability Stable under normal, recommended storage conditions.ChemicalBook[5]

Note: Some physical properties, like melting point, are referenced from the closely related and more extensively documented isomer, 5-Nitroisoquinoline, and should be treated as an approximate range.

Section 2: Hazard Identification and Personal Protective Equipment (PPE)

This compound and its isomers are classified as hazardous substances. The primary risks are associated with inhalation, skin contact, and ingestion. A thorough understanding of these hazards is non-negotiable for all personnel.

GHS Hazard Statements (Based on Isomer Data):

  • H302: Harmful if swallowed.[7][8]

  • H312/H311: Harmful or Toxic in contact with skin.[7][8]

  • H315: Causes skin irritation.[7][9]

  • H319: Causes serious eye irritation.[9]

  • H332: Harmful if inhaled.[7][8]

  • H335: May cause respiratory irritation.[9]

Causality of Hazards: The nitro-aromatic structure contributes to the toxicological profile. Upon absorption, these compounds can interfere with cellular processes. Skin and respiratory irritation are common effects of fine, crystalline organic powders.[5][9]

Mandatory PPE Protocol

The selection of PPE is the primary barrier against exposure. The following PPE must be worn at all times when handling this compound, from initial container retrieval to final waste disposal.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Wear nitrile gloves. Given that the compound is harmful in contact with skin, inspect gloves for any tears or punctures before use. Change gloves immediately if contamination is suspected.[5]

  • Body Protection: A standard laboratory coat must be worn, fully fastened. For larger quantities or when generating dust is unavoidable, a chemical-resistant apron is recommended.[5]

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to control exposure.[8] If engineering controls are insufficient or during a spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 dust mask for solids) is required.[5]

Section 3: Storage Protocols & Environment

The chemical integrity of this compound is directly linked to its storage conditions. Improper storage can lead to degradation, rendering experimental results invalid and potentially increasing safety risks.

Core Storage Requirements:

  • Temperature: Store in a cool, dry place at room temperature.[6][7]

  • Atmosphere: Keep container tightly closed and sealed in a dry environment.[7][10][11] The goal is to prevent hydrolysis and reaction with atmospheric moisture.

  • Ventilation: The storage area must be well-ventilated.[5][7]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5][7][11] Contact with these substances can lead to vigorous, potentially explosive reactions.

Experimental Protocol: Compound Storage Workflow
  • Receiving: Upon receipt, visually inspect the container for damage. If the seal is broken, handle it with full PPE in a fume hood and consult your institution's safety officer.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date received, and all relevant GHS hazard pictograms.

  • Location: Place the tightly sealed container in a designated, ventilated cabinet for solid chemical reagents, segregated from incompatible materials.

  • Inventory: Log the compound into the laboratory chemical inventory system, noting its storage location and quantity.

Visualization: Storage Decision Logic

The following diagram outlines the decision-making process for the proper storage of this compound.

A Compound Received (this compound) B Inspect Container Seal A->B C Seal Intact? B->C D Log in Inventory & Label with Date C->D Yes I Consult Safety Officer Handle with Full PPE in Hood C->I No E Identify Storage Location D->E F Is Location Cool, Dry, Ventilated? E->F G Segregated from Oxidizers/Acids? F->G Yes J Find Suitable Location F->J No H Store Container (Tightly Sealed) G->H Yes G->J No J->F A Start: Prepare Solution B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside Certified Chemical Fume Hood B->C D Carefully Weigh Solid (Minimize Dust Generation) C->D E Close Primary Container Immediately D->E F Perform Quantitative Transfer to Solvent E->F G Dispose of Contaminated Materials as Hazardous Waste F->G H Decontaminate Workspace & Equipment G->H I Remove PPE & Wash Hands H->I J End of Process I->J

Caption: Step-by-step workflow for handling this compound.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure RouteFirst Aid MeasuresSource
Inhalation Remove person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.Thermo Fisher Scientific,[7] ChemicalBook [5]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.Thermo Fisher Scientific,[7] ChemicalBook [5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.Thermo Fisher Scientific,[7] ChemicalBook [5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.Thermo Fisher Scientific,[7] ChemicalBook [5]

Spill Response:

  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust. [5]5. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Section 6: Decontamination & Disposal

All waste containing this compound must be treated as hazardous chemical waste. [7]Improper disposal can lead to environmental contamination and health risks. [12] Protocol for Waste Disposal:

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent material) and liquid waste (e.g., rinsate from cleaning) in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Disposal: Empty containers that held this compound must be decontaminated. Triple-rinse the container with a suitable organic solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous waste. [12]After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies must be followed. [12]3. Licensed Disposal: Arrange for the collection of all hazardous waste by a licensed environmental waste management contractor, following all local, state, and federal regulations. [7][8][12]Do not discharge any waste to sewer systems. [13]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11309808, this compound. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10702458, 6-Nitro-1,2,3,4-tetrahydroisoquinoline. [Link]

  • ResearchGate. Scope of nitroquinolines and 5‐nitroisoquinoline with alkylamines... | Scientific Diagram. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high conversion rates in their reactions. Instead of a generic overview, we will address specific, common problems in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

General Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. Low conversion is often a result of one or more suboptimal parameters. The following workflow provides a logical sequence for diagnosing the root cause of a problematic reaction.

G start Low Conversion Observed reagent_purity 1. Verify Starting Material Purity (NMR, LC-MS, Titration) start->reagent_purity reaction_setup 2. Review Reaction Setup (Anhydrous Conditions, Inert Atmosphere, Glassware) reagent_purity->reaction_setup Purity Confirmed end Problem Solved reagent_purity->end Impurity Identified stoichiometry 3. Check Stoichiometry & Reagent Addition (Accurate Weighing, Order of Addition) reaction_setup->stoichiometry Setup Correct reaction_setup->end Setup Error Found parameters 4. Analyze Reaction Parameters (Temperature, Time, Solvent, Concentration) stoichiometry->parameters Stoichiometry Correct stoichiometry->end Error Corrected catalyst 5. Evaluate Catalyst/Reagent Activity (Age, Storage, Proper Activation) parameters->catalyst Parameters Correct optimization Initiate Systematic Optimization (DOE, Small-Scale Screening) parameters->optimization Suboptimal catalyst->optimization Activity Confirmed catalyst->end Reagent Replaced optimization->end

Caption: General troubleshooting workflow for low conversion.

Frequently Asked Questions (General)

Q1: My reaction is sluggish or stalling completely. Where should I start?

A1: Always begin with your starting materials. The purity of your β-arylethylamine or amide is paramount. Impurities can interfere with catalysts or lead to unwanted side reactions.

  • Causality: Acidic or basic impurities can neutralize catalysts or reagents. For instance, residual acid from a previous step can quench a basic reaction, while amine impurities can compete in condensation steps. Water is a common culprit, especially in reactions requiring strong dehydrating agents like the Bischler-Napieralski synthesis.

  • Actionable Advice:

    • Verify Purity: Run a quick NMR or LC-MS on your starting materials, even if they are from a commercial source.

    • Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Dry your glassware in an oven and cool it under an inert atmosphere (N₂ or Ar). For particularly sensitive reactions, use syringe techniques for reagent transfer.

Q2: How critical is the choice of solvent? I'm seeing multiple solvents used in the literature.

A2: Solvent choice is critical as it influences reactant solubility, reaction temperature, and the stability of intermediates. A suboptimal solvent can be a primary cause of low yield.

  • Causality: The solvent determines the energy input (via its boiling point) and can stabilize or destabilize key intermediates. For example, in the Bischler-Napieralski reaction, high-boiling solvents like toluene or xylene are often required to drive the dehydration and cyclization, which have significant activation energy barriers.[1] In the Pictet-Spengler reaction, protic solvents can facilitate proton transfer for iminium ion formation, but aprotic media have also been shown to give superior yields in some cases.[2]

  • Actionable Advice:

    • Consult the literature for your specific substrate. If multiple solvents are reported, consider screening them on a small scale.

    • For reactions requiring high temperatures, ensure your chosen solvent has a sufficiently high boiling point to maintain the target temperature at reflux.

I. Troubleshooting the Bischler-Napieralski Reaction

This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating acid catalyst.[3][4][5] Low conversion is a frequent issue.

G cluster_0 Bischler-Napieralski Mechanism cluster_1 Potential Failure Points Amide β-Arylethylamide Nitrilium Nitrilium Ion (Key Electrophile) Amide->Nitrilium + Dehydrating Agent (e.g., POCl₃) Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Failure1 Incomplete Dehydration (Nitrilium not formed) Failure2 Deactivated Arene (Ring not nucleophilic enough) Failure3 Side Reaction (Retro-Ritter) Product 3,4-Dihydroisoquinoline Cyclized->Product Re-aromatization

Caption: Key steps and failure points in the Bischler-Napieralski reaction.

Q3: My Bischler-Napieralski reaction is returning only starting material. I'm using POCl₃. What's wrong?

A3: This is a classic problem that usually points to two main culprits: the activity of your dehydrating agent or the electronic nature of your aromatic ring.

  • Causality: The reaction hinges on the formation of a highly electrophilic intermediate, often a nitrilium ion, via dehydration of the amide.[3] If the dehydrating agent is weak or inactive, this key intermediate will not form. Phosphoryl chloride (POCl₃) is hygroscopic and can be deactivated by atmospheric moisture over time. Furthermore, the cyclization step is an electrophilic aromatic substitution; if the aromatic ring is substituted with electron-withdrawing groups, it may not be nucleophilic enough to attack the electrophile.[4][6]

  • Actionable Advice:

    • Use Fresh or Distilled POCl₃: Always use a fresh bottle of POCl₃ or distill it immediately before use.

    • Increase Reaction Temperature: If the arene is only moderately activated, switching the solvent from toluene (reflux ~111 °C) to xylene (reflux ~140 °C) can provide the necessary energy to overcome the activation barrier.[1]

    • Use a Stronger Dehydrating System: For substrates that lack electron-donating groups, a stronger system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[3][4]

Q4: I'm getting a significant amount of a styrene-like byproduct instead of my desired dihydroisoquinoline. How can I prevent this?

A4: You are likely observing a retro-Ritter reaction. This side reaction is a known issue and is strong evidence for the formation of the nitrilium salt intermediate.[1]

  • Causality: The nitrilium intermediate can fragment, eliminating a nitrile and forming a stable carbocation, which then loses a proton to form a styrene derivative. This pathway is particularly favored if the resulting styrene is highly conjugated.[1]

  • Actionable Advice:

    • Use Nitrile as a Solvent: A clever way to suppress this side reaction is to use the corresponding nitrile (e.g., acetonitrile if your amide was derived from acetic acid) as the solvent. By Le Châtelier's principle, the high concentration of nitrile shifts the equilibrium away from the retro-Ritter fragmentation.[1]

    • Use Milder Conditions: Modern methods using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can promote cyclodehydration under much milder conditions, often avoiding the high temperatures that favor fragmentation.[1][6]

Reagent/SystemTypical ConditionsBest ForPotential Issues
POCl₃ Reflux in Toluene/XyleneElectron-rich arenesIneffective for deactivated arenes; requires high temp.
P₂O₅ / POCl₃ Reflux in POCl₃Deactivated arenesHarsh conditions; potential for charring.
Polyphosphoric Acid (PPA) 100-150 °C, neatGeneral useViscous, difficult to stir; workup can be challenging.
Tf₂O / 2-Cl-Pyridine 0 °C to RT in CH₂Cl₂Sensitive substratesReagents are expensive and moisture-sensitive.[6]

II. Troubleshooting the Pictet-Spengler Reaction

This reaction forms a tetrahydroisoquinoline by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2][5][7] It is widely used in alkaloid synthesis.

Q5: My Pictet-Spengler reaction has a low yield, and I'm recovering my starting amine. What is the most likely cause?

A5: This issue typically points to problems in the initial condensation step to form the Schiff base (or the subsequent iminium ion), which is the precursor to cyclization.[7]

  • Causality: The reaction proceeds via condensation to an imine, which is then protonated to form an electrophilic iminium ion. This ion is attacked by the electron-rich aromatic ring.[2] If the imine/iminium ion does not form efficiently, the reaction cannot proceed. This can be due to an unreactive carbonyl compound (e.g., a sterically hindered ketone) or insufficient acid catalysis to promote both dehydration and iminium formation.

  • Actionable Advice:

    • Check Your Aldehyde/Ketone: Ensure the carbonyl compound is pure and reactive. Aldehydes are generally more reactive than ketones.

    • Optimize Acid Catalyst: While traditionally carried out with strong acids like HCl, the reaction can be sensitive to pH.[2] Too little acid fails to generate the iminium ion, while too much can protonate the starting amine, rendering it non-nucleophilic. Try screening different Brønsted acids (TFA, H₂SO₄) or Lewis acids (BF₃·OEt₂, ZnCl₂) at various concentrations.[7][8]

    • Pre-form the Schiff Base: In some cases, it is beneficial to form the Schiff base separately by reacting the amine and aldehyde (often with removal of water via a Dean-Stark trap) and then subjecting the isolated imine to the acidic cyclization conditions.[7]

Q6: The reaction works, but the yield is poor for my specific phenethylamine substrate. Are there limitations?

A6: Yes, the classic Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.

  • Causality: Like the Bischler-Napieralski reaction, the ring-closing step is an electrophilic aromatic substitution. The reaction works best with highly nucleophilic aromatic rings, such as indoles (to form β-carbolines) or phenols.[2] Phenethylamines lacking electron-donating groups on the aromatic ring often give poor yields or require harsh conditions (e.g., refluxing with strong acids).[2]

  • Actionable Advice:

    • Harsh Conditions: For less activated systems, you may need to use stronger acids (e.g., trifluoroacetic acid) and higher temperatures.[2]

    • Consider an Alternative Synthesis: If your aromatic ring is electron-deficient, the Pictet-Spengler may not be the ideal route. A Bischler-Napieralski or Pomeranz-Fritsch reaction might be more suitable.

III. Troubleshooting the Pomeranz-Fritsch Reaction

This reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[9]

Q7: My Pomeranz-Fritsch cyclization step is failing. What are the critical parameters?

A7: The cyclization of the benzalaminoacetal is the most challenging step and is notoriously sensitive to the acid catalyst and reaction conditions.[10]

  • Causality: The reaction involves an acid-catalyzed intramolecular electrophilic substitution. The strength and type of acid are critical for promoting the cyclization while avoiding decomposition of the starting material or intermediates.[10][11] The traditional use of concentrated sulfuric acid highlights the need for strongly acidic conditions.[11]

  • Actionable Advice:

    • Acid Strength is Key: This reaction often requires very strong acids. Concentrated H₂SO₄ (70% or fuming) is common.[10] Other "superacids" or strong Lewis acids like boron trifluoride have also been used.[9][10] You may need to screen various acids to find the optimal one for your substrate.

    • Ensure Complete Acetal Formation: The first step is the condensation to form the benzalaminoacetal.[9][11] Ensure this step goes to completion before attempting the harsh cyclization. It's often best to form and isolate this intermediate first.

    • Substrate Electronics: The reaction is more facile when the benzaldehyde component contains electron-donating groups, which activates the ring towards cyclization.[10] Halogenated substrates may require higher temperatures to react.[10]

Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol is designed to efficiently test multiple reaction parameters (solvent, catalyst, temperature) to identify optimal conditions for a low-yielding reaction.

  • Setup: Arrange an array of microwave vials or small reaction tubes on a magnetic stirring hotplate. Ensure each vial contains a small stir bar.

  • Reagent Addition:

    • To each vial, add the limiting starting material (e.g., 25 mg, 1.0 equiv).

    • Prepare stock solutions of the other reactant(s) and the catalyst(s) in a suitable, dry solvent.

    • Using a micropipette, add the appropriate solvent to each vial (e.g., 0.5 mL).

    • Add the non-limiting reactant(s) and the specific catalyst for that vial from the stock solutions.

  • Reaction:

    • Seal the vials under an inert atmosphere (N₂ or Ar).

    • Set the hotplate to the desired temperature(s). If using a multi-well plate, you can test a temperature gradient.

    • Run the reactions for a predetermined time (e.g., 12 hours).

  • Analysis:

    • After cooling, take a small aliquot from each vial.

    • Dilute the aliquot and analyze by LC-MS or TLC to determine the relative conversion to product and formation of byproducts.

  • Evaluation: Compare the results across the different conditions to identify the most promising path for a larger-scale reaction.

References

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. [Link]

  • Pictet–Spengler reaction. (2023). Wikipedia. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler–Napieralski reaction. (2023). Wikipedia. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). The Journal of Physical Chemistry A. [Link]

  • Pomeranz-Fritsch Reaction. Name-Reaction.com. [Link]

  • ISOQUINOLINE. Ataman Kimya. [Link]

  • Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. (2023). Thieme Chemistry. [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society. [Link]

  • Pomeranz–Fritsch reaction. (2023). Wikipedia. [Link]

  • Isoquinoline. (2024). Wikipedia. [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. ResearchGate. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • Preparation and Properties of Isoquinoline. Chemistry Learner. [Link]

Sources

Technical Support Center: Minimizing Tar Formation in Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with byproduct and tar formation during their experiments. Tar formation is a frequent impediment in classical quinoline syntheses, leading to reduced yields, complicated purifications, and inconsistent results. This document provides in-depth, field-proven insights and troubleshooting protocols to address these specific issues, grounding our recommendations in established chemical principles.

General Principles of Tar Formation in Quinoline Synthesis

Before diving into specific named reactions, it's crucial to understand the common culprits behind the formation of intractable tars.

Q1: What exactly is "tar" in the context of organic synthesis?

A: In this context, "tar" refers to a complex mixture of high-molecular-weight, often dark-colored and amorphous, polymeric byproducts. These substances are typically insoluble in the reaction solvent and common chromatography eluents, making product isolation exceptionally difficult. They arise from uncontrolled side reactions running parallel to the desired synthetic route.

Q2: What are the primary chemical processes that lead to tar formation?

A: Tar formation is generally driven by the inherent reactivity of the intermediates and the harsh conditions often employed in classical quinoline syntheses. The main causes include:

  • Acid-Catalyzed Polymerization: Many quinoline syntheses utilize α,β-unsaturated aldehydes or ketones as key intermediates or starting materials. Under strong acidic conditions, these compounds are highly susceptible to polymerization.[1]

  • Uncontrolled Condensation Reactions: Aldol-type condensations and other self-condensation reactions of starting materials or intermediates can occur, leading to a cascade of products that ultimately form polymeric material.

  • Thermal Degradation: The high temperatures required for cyclization and dehydration steps in reactions like the Skraup or Combes synthesis can cause thermal decomposition of sensitive starting materials (especially anilines) and intermediates.

  • Vigorous Exothermic Reactions: Many of these reactions are highly exothermic. Without proper thermal management, localized "hot spots" can form in the reaction vessel, dramatically accelerating the rate of decomposition and polymerization side reactions.[1]

Below is a generalized workflow for troubleshooting tar formation, applicable to most quinoline synthesis methods.

G start Tar Formation Observed in Reaction q1 Is the reaction known to be highly exothermic? start->q1 q2 Are α,β-unsaturated carbonyls involved? q1->q2 No sol1 Improve Heat Dissipation: - Use a larger reaction vessel. - Ensure efficient stirring. - Consider an ice bath during addition. q1->sol1 Yes q3 Are strong acids (e.g., conc. H₂SO₄) used? q2->q3 No sol2 Control Reagent Concentration: - Add reactive species slowly via dropping funnel. - Generate reactive intermediate in situ (e.g., Beyer method). q2->sol2 Yes q4 Is the reaction run at high temperature? q3->q4 No sol3 Use Milder Catalysts: - Replace H₂SO₄ with PPA or PPE. - Use Lewis acids (e.g., ZnCl₂, Sc(OTf)₃). - Explore iodine or p-TSA catalysis. q3->sol3 Yes sol4 Optimize Temperature: - Determine minimum effective temperature. - Monitor internal reaction temperature. q4->sol4 Yes

Caption: General troubleshooting workflow for tar formation.

Troubleshooting Guide by Synthesis Method

The Doebner-von Miller Reaction

This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[2] Its flexibility is often offset by significant tar formation.

FAQ: My Doebner-von Miller reaction mixture is a thick, dark, unworkable tar. What is the primary cause and how can I prevent it?

A: This is a classic issue with the Doebner-von Miller reaction. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1] These Michael acceptors readily polymerize under the acidic and often hot conditions required for the cyclization.

Troubleshooting & Optimization Protocol

Issue: Polymerization of the α,β-unsaturated carbonyl.

Solution: Maintain a low concentration of the reactive carbonyl species at all times and control the reaction exotherm.

Protocol 1: Slow Addition & Temperature Control

  • Setup: Assemble a three-neck flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Initial Charge: Charge the flask with the aniline derivative and the acid catalyst (e.g., HCl, H₂SO₄).

  • Temperature Control: Heat the aniline solution to the desired reaction temperature. If the reaction is known to be vigorous, prepare an ice-water bath for external cooling.

  • Slow Addition: Dissolve the α,β-unsaturated carbonyl compound in a suitable solvent and add it dropwise to the stirred, heated aniline solution over a period of 1-2 hours.

  • Monitoring: Continuously monitor the internal temperature. If a rapid exotherm is observed, slow the addition rate and apply external cooling as needed to maintain the target temperature.

Protocol 2: In Situ Generation (The Beyer Method) This is a highly effective variation where the α,β-unsaturated carbonyl is generated slowly in situ from a stable precursor, preventing its concentration from building up.

  • Setup: Use the same setup as in Protocol 1.

  • Initial Charge: Charge the flask with the aniline and the acid catalyst.

  • Reagent for In Situ Generation: Instead of adding pre-formed crotonaldehyde (for example), add the acetaldehyde precursor to the dropping funnel.

  • Slow Addition: Add the acetaldehyde solution dropwise to the stirred aniline hydrochloride solution. The acetaldehyde undergoes a controlled, in situ aldol condensation to form crotonaldehyde, which is immediately consumed in the reaction with aniline.[1] This slow, continuous generation is key to minimizing polymerization.

The Skraup Synthesis

The Skraup synthesis is the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[2][3] It is notoriously exothermic and prone to "charring," a severe form of tarring.

FAQ: My Skraup reaction is uncontrollably violent and produces more char than product. How can I tame it?

A: The violence of the Skraup reaction stems from the highly exothermic dehydration of glycerol to the reactive intermediate, acrolein.[2][4] This initial burst of heat can trigger rapid, uncontrolled polymerization and degradation.

Troubleshooting & Optimization Protocol

Issue: Uncontrolled exothermic dehydration of glycerol.

Solution: Moderate the reaction rate using chemical moderators or by modifying the glycerol source.

Protocol 3: Employing a Chemical Moderator

  • Reagent Modification: Before starting the reaction, add a moderating agent to the reaction mixture. Boric acid is a common and effective choice. Ferrous sulfate (FeSO₄) can also be used to make the reaction less violent.

  • Procedure: In the reaction flask, mix the aniline, the oxidizing agent, and the chosen moderator (e.g., boric acid).

  • Glycerol Addition: Cool the mixture in an ice bath. Slowly and carefully add the concentrated sulfuric acid, ensuring the temperature does not rise excessively.

  • Controlled Heating: After the acid addition, begin to heat the mixture gently and with vigorous stirring. The moderator will help to ensure a smoother, more controlled evolution of heat as the acrolein is formed.

The Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone, catalyzed by a strong acid (typically concentrated sulfuric acid) to form a 2,4-disubstituted quinoline.[2][5]

FAQ: I'm observing significant darkening and insoluble byproducts in my Combes synthesis. Is the sulfuric acid too harsh?

A: Yes, that is a very likely cause. Concentrated sulfuric acid, while an effective cyclizing and dehydrating agent, can cause sulfonation and degradation of the aniline starting material and the enamine intermediate, especially at the high temperatures required for ring closure.[5]

Troubleshooting & Optimization Protocol

Issue: Acid-catalyzed degradation of aromatic intermediates.

Solution: Replace concentrated sulfuric acid with a milder and often more effective condensing agent.

Protocol 4: Using Polyphosphoric Acid (PPA) or Polyphosphoric Ester (PPE)

  • Catalyst Substitution: Substitute concentrated sulfuric acid with polyphosphoric acid (PPA). PPA is a highly viscous liquid that is both an acid catalyst and a powerful dehydrating agent, often promoting cleaner cyclizations at lower temperatures.

  • Enhanced Method (PPE): For an even milder and more effective catalyst, prepare polyphosphoric ester (PPE) by mixing PPA with an alcohol like ethanol.[5] This in situ-generated catalyst can significantly improve yields and reduce byproduct formation.

  • Procedure: a. First, condense the aniline and β-diketone, sometimes with gentle heating, to form the intermediate enaminone. This step can often be done without a catalyst. b. Add the PPA or PPE to the crude enaminone. c. Heat the mixture carefully to the lowest temperature that effects cyclization, monitoring the reaction progress by TLC. This avoids the harsh conditions of adding all reagents together with strong acid from the start.

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[6][7] A major challenge is the instability of the o-aminoaryl carbonyl starting materials and competing side reactions.

FAQ: My Friedländer reaction has a very low yield, and I suspect my starting o-aminobenzaldehyde is decomposing. How can I improve this?

A: Your suspicion is well-founded. o-Aminoaryl aldehydes and ketones are often unstable and prone to self-condensation. Furthermore, under the reaction conditions (especially with base catalysis), the methylene-containing reactant can undergo self-aldol condensation, which competes directly with the desired quinoline formation.[7]

Troubleshooting & Optimization Protocol

Issue: Instability of starting material and competing aldol side reactions.

Solution: Generate the unstable o-aminoaryl ketone in situ from a stable precursor and immediately trap it in the condensation reaction.

Protocol 5: One-Pot Reduction and Condensation

  • Stable Precursor: Start with the corresponding stable o-nitroaryl aldehyde or ketone instead of the amine.

  • Setup: In a reaction flask, combine the o-nitroaryl carbonyl, the α-methylene carbonyl compound, and a reducing agent. A common and effective system is iron powder (Fe) in the presence of a weak acid like acetic acid (AcOH) or a catalytic amount of aqueous HCl.

  • One-Pot Reaction: Heat the mixture. The iron will reduce the nitro group to the amine. The freshly generated, highly reactive o-aminoaryl carbonyl is formed in low concentration and immediately undergoes the Friedländer condensation with the co-reactant present in the flask.

  • Benefit: This one-pot method avoids the isolation of the unstable amine and ensures it reacts productively as soon as it is formed, significantly minimizing decomposition and side reactions.

Summary of Mitigation Strategies
Synthesis MethodPrimary Cause of Tar FormationKey Mitigation StrategyRecommended Catalysts/ReagentsOptimal Conditions
Doebner-von Miller Polymerization of α,β-unsaturated carbonyl[1]Maintain low concentration of the carbonylLewis acids (ZnCl₂, Sc(OTf)₃), HCl[1]Slow addition of reagents; in situ generation (Beyer)[1]
Skraup Uncontrolled exothermic dehydration of glycerol[2]Moderate the reaction rateH₂SO₄ with Boric Acid or FeSO₄ as moderatorControlled, gradual heating; efficient stirring
Combes Degradation by strong acid catalyst[5]Use a milder dehydrating acid catalystPolyphosphoric Acid (PPA), Polyphosphoric Ester (PPE)[5]Stepwise procedure; find minimum cyclization temp.
Friedländer Starting material instability; competing aldol reaction[7]In situ generation of the o-aminoaryl carbonylFe/AcOH, Fe/HCl for reduction; p-TSA, I₂ for condensation[7]One-pot reduction-condensation from nitro-precursor
References
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 26, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20952–20977. [Link]

  • Wikipedia. (2023, December 27). Combes quinoline synthesis. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]

  • Mansour, T. S. (2008). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (Note: A general authoritative textbook reference, URL not applicable for a specific chapter link).
  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up 6-Nitroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Nitroisoquinoline. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into the challenges and solutions associated with producing this valuable chemical intermediate, particularly at scale. We will focus on a robust and regioselective multi-step synthesis, as direct nitration of isoquinoline is not a viable strategy for this specific isomer.

The Challenge: Why Direct Nitration of Isoquinoline Fails

A common first instinct for synthesizing a nitro-aromatic compound is the direct nitration of the parent heterocycle. However, in the case of isoquinoline, this approach is fundamentally flawed for producing the 6-nitro isomer. Electrophilic aromatic substitution on the isoquinoline ring, under standard nitrating conditions (HNO₃/H₂SO₄), occurs preferentially at the 5- and 8-positions. This is due to the directing effects of the fused benzene ring and the deactivating effect of the protonated pyridine ring under strong acid conditions. The reaction yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, which are difficult to separate and result in negligible yield of the desired 6-nitro product.

Therefore, a successful and scalable synthesis of this compound requires a strategy where the regiochemistry is controlled by building the isoquinoline ring from a pre-nitrated precursor.

Recommended Synthetic Pathway: The Miller & Frincke Route

A reliable and scalable method for preparing this compound was reported by Miller and Frincke in the Journal of Organic Chemistry. This three-step approach begins with 5-aminoindan-1-one and leverages a key acid-catalyzed ring expansion to form the desired isoquinoline core with the nitro group correctly positioned.

Overall Synthesis Workflow

The workflow involves oxidation, reduction, and acid-catalyzed rearrangement, followed by purification and analysis.

Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Step 3: Ring Expansion cluster_3 Purification & QC A 5-Aminoindan-1-one B 5-Nitroindan-1-one A->B  Pertrifluoroacetic  Acid (TFPAA)   C 5-Nitroindan-1-one D 5-Nitro-1-indanol C->D  Sodium  Borohydride (NaBH4)   E 5-Nitro-1-indanol F This compound E->F  p-Toluenesulfonic  Acid (TsOH), Heat   G Crude Product H Purified This compound G->H  Recrystallization  or Chromatography   I QC Analysis (HPLC, NMR) H->I

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocols are adapted from established literature procedures and include insights for process safety and scalability.

Step 1: Oxidation of 5-Aminoindan-1-one
  • Objective: To convert the amine group to a nitro group without affecting the indanone core.

  • Causality: Pertrifluoroacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a powerful oxidizing agent capable of this transformation. Dichloromethane is a suitable inert solvent.

  • Procedure:

    • Cool a solution of 90% hydrogen peroxide in dichloromethane (CH₂Cl₂) to 0-5 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride dropwise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to pre-form the peracid.

    • In a separate flask, dissolve 5-aminoindan-1-one in CH₂Cl₂.

    • Slowly add the solution of 5-aminoindan-1-one to the cold peracid solution. A manageable exotherm is expected. Maintain the temperature below 15 °C.

    • Allow the reaction to stir at ambient temperature for 12-16 hours. Monitor by TLC or HPLC for the disappearance of starting material.

    • Work-up: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Then, wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-nitroindan-1-one.

Step 2: Reduction of 5-Nitroindan-1-one
  • Objective: To selectively reduce the ketone to a secondary alcohol.

  • Causality: Sodium borohydride is a mild reducing agent that will reduce ketones and aldehydes but will not typically reduce a nitro group under these conditions.

  • Procedure:

    • Dissolve the crude 5-nitroindan-1-one in methanol (MeOH).

    • Cool the solution to 0-5 °C.

    • Add sodium borohydride (NaBH₄) portion-wise, monitoring for gas evolution and keeping the temperature below 15 °C.

    • Stir the reaction at ambient temperature for 2-4 hours until complete by TLC/HPLC.

    • Work-up: Quench the reaction by slowly adding acetone to consume excess NaBH₄. Adjust the pH to ~7 with dilute HCl.

    • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and evaporate to yield crude 5-nitro-1-indanol.

Step 3: Acid-Catalyzed Ring Expansion and Aromatization
  • Objective: To rearrange the 5-nitro-1-indanol intermediate into the aromatic this compound.

  • Causality: Under acidic conditions and heat, the alcohol is protonated and eliminated as water, forming a carbocation. A subsequent rearrangement (ring expansion) followed by deprotonation leads to the thermodynamically stable aromatic isoquinoline ring system.

Mechanism A 5-Nitro-1-indanol (Protonation of -OH) B Oxonium Ion A->B +H+ C Carbocation Intermediate (Loss of H2O) B->C -H2O D Ring Expansion (Rearrangement) C->D Rearrangement E Aromatization Intermediate D->E Tautomerization F This compound (Deprotonation) E->F -H+

Caption: Key steps in the acid-catalyzed ring expansion mechanism.

  • Procedure:

    • Combine the crude 5-nitro-1-indanol, a catalytic amount of p-Toluenesulfonic acid (TsOH, ~0.1 eq), and benzene or toluene in a flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

    • Continue reflux for 3-5 hours, monitoring the reaction progress by TLC/HPLC.

    • Work-up: Cool the reaction mixture. Wash with saturated NaHCO₃ solution to neutralize the acid, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Oxidation) 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Insufficient oxidizing agent.1. Increase reaction time and monitor closely by HPLC. 2. Ensure strict temperature control during peracid formation and substrate addition. 3. Use a slight excess (1.1-1.2 eq) of hydrogen peroxide and trifluoroacetic anhydride.
Runaway exotherm in Step 1 1. Addition rate of reagents is too fast. 2. Inadequate cooling. 3. Peroxide decomposition.1. Add reagents dropwise via an addition funnel. For scale-up, use a syringe pump for precise control. 2. Use a larger ice bath or a chiller system. Ensure efficient stirring. 3. Use fresh, high-purity hydrogen peroxide.
Over-reduction of nitro group in Step 2 1. Reaction temperature too high. 2. Large excess of NaBH₄. 3. Prolonged reaction time.1. Maintain temperature at 0-5 °C during NaBH₄ addition. 2. Use a modest excess of NaBH₄ (1.1-1.5 eq). 3. Monitor the reaction closely and quench promptly upon completion.
Formation of black tar in Step 3 (Ring Expansion) 1. Reaction temperature is too high. 2. Use of strong, non-catalytic acid (e.g., conc. H₂SO₄). 3. Presence of impurities from previous steps.1. Use toluene instead of benzene for better temperature control at reflux. Do not overheat. 2. Use a milder acid catalyst like TsOH or pyridinium p-toluenesulfonate (PPTS). 3. Purify the 5-nitro-1-indanol intermediate before this step if it appears impure.
Final product is difficult to purify 1. Incomplete aromatization in Step 3. 2. Presence of starting materials or polymeric byproducts.1. Ensure complete water removal with the Dean-Stark trap and sufficient reaction time. 2. Optimize recrystallization solvent system. If isomers are suspected (unlikely in this route), advanced chromatography may be needed.[1]
Frequently Asked Questions (FAQs)

Q1: Why is this multi-step route superior to direct nitration for scale-up? A: This route provides absolute regiochemical control. Direct nitration gives an isomeric mixture that is costly and difficult to separate at scale, leading to very low yields of the desired product. This "build-the-ring" strategy ensures that the final product is almost exclusively the 6-nitro isomer, simplifying purification and maximizing throughput.

Q2: What is the most critical parameter to control during scale-up? A: Temperature control during the oxidation (Step 1) is paramount. The formation and use of peracids are highly exothermic and can lead to dangerous runaway reactions if not managed properly.[2][3] On a larger scale, efficient heat transfer is crucial, which may necessitate the use of jacketed reactors with automated cooling systems.

Q3: Can I use a different oxidizing agent in Step 1? A: While other reagents exist, the in situ formation of pertrifluoroacetic acid is well-documented and effective. Other strong oxidants could lead to unwanted side reactions or be less selective. Any change would require significant re-optimization and safety assessment.

Q4: My ring-expansion in Step 3 is sluggish. What can I do? A: First, ensure your TsOH catalyst is fresh and not hydrated. Second, confirm that water is being efficiently removed by the Dean-Stark trap. If the reaction still stalls, a small, incremental addition of more TsOH may be beneficial, but avoid adding a large excess which can promote polymerization.

Q5: Is this process amenable to continuous flow chemistry? A: Yes, particularly Step 1. The oxidation with a potent peracid is an ideal candidate for a continuous flow reactor.[4][5] Flow chemistry allows for precise control of mixing and temperature in a small reaction volume, drastically improving the safety profile by minimizing the amount of hazardous material present at any given time and preventing thermal runaways.[3]

Safety & Scaling-Up Considerations

Scaling up nitration and oxidation reactions requires a rigorous approach to safety.

HazardMitigation Strategy
Strong Oxidizers (H₂O₂, TFPAA) Always work in a well-ventilated fume hood.Use appropriate PPE: acid-resistant gloves, safety goggles, and a face shield.[2]Add reagents slowly and with efficient cooling.Have a quench solution (e.g., sodium sulfite) ready before starting the reaction.
Exothermic Reactions Monitor internal reaction temperature continuously with a calibrated probe.For scales >10g, use a jacketed reactor for superior heat transfer compared to an ice bath.[6]Develop a thermal hazard analysis (e.g., using reaction calorimetry) before attempting a large scale.
Flammable Solvents Use inert atmosphere (N₂ or Argon) where appropriate.Ensure all equipment is properly grounded to prevent static discharge.Heat using controlled heating mantles or oil baths; avoid open flames.
Acidic Waste Neutralize all acidic aqueous layers with a base (e.g., NaHCO₃) before disposal.Follow all institutional and local environmental regulations for waste disposal.[7]

References

  • Miller, R. B., & Frincke, J. M. (1980). A convenient synthesis of 6- and 7-nitroisoquinolines. The Journal of Organic Chemistry, 45(26), 5312–5315. Available at: [Link]

  • PubChem. (n.d.). 6-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline. (WO2018125548A1).
  • Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis. Retrieved from: [Link]

  • American Chemical Society. (n.d.). Hazard Assessment in Research Laboratories. Available at: [Link]

  • Gutmann, B., & Kappe, C. O. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 843–856. Available at: [Link]

  • Fernández, I., & Alvarez-Manzaneda, R. (2018). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Molecules, 23(8), 2011. Available at: [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available at: [Link]

  • Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Green Chemistry. Available at: [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Available at: [Link]

  • Movsisyan, M., et al. (2016). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vaddula, B. S., et al. (2014). Continuous flow nitration in miniaturized devices. Journal of Visualized Experiments. Available at: [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Available at: [Link]

Sources

Technical Support Center: Identifying Impurities in 6-Nitroisoquinoline Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for identifying impurities in 6-Nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of ensuring the purity of this critical chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your analytical workflows.

The Critical Role of Purity in this compound Applications

This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and research probes. The presence of impurities, even in trace amounts, can have significant consequences, leading to:

  • Altered Biological Activity: Impurities can exhibit their own pharmacological effects, leading to misleading experimental results or adverse effects in drug candidates.

  • Reduced Yield and Purity of Downstream Products: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the introduction of new, difficult-to-remove impurities.

  • Safety Concerns: Some impurities may be toxic or genotoxic, posing a risk in preclinical and clinical studies.[1]

  • Regulatory Hurdles: Regulatory agencies such as the FDA and EMA have stringent requirements for the identification and control of impurities in active pharmaceutical ingredients (APIs).[2]

This guide will equip you with the knowledge and practical tools to confidently identify and control impurities in your this compound samples.

Understanding the Landscape of Impurities in this compound

Impurities in this compound can be broadly categorized into two main types: synthesis-related impurities and degradation products. A thorough understanding of these is the first step in effective impurity profiling.

Synthesis-Related Impurities

These impurities are introduced during the manufacturing process and can include unreacted starting materials, byproducts, and reagents.[2]

  • Isomeric Impurities: The most common and challenging impurities in this compound are its positional isomers: 5-Nitroisoquinoline and 8-Nitroisoquinoline . These often arise from the direct nitration of isoquinoline, where the reaction may not be perfectly regioselective.

  • Unreacted Starting Materials: Residual isoquinoline from an incomplete nitration reaction.

  • Byproducts of Alternative Synthetic Routes: Depending on the synthetic strategy, other byproducts may be present. For example, if a substituted isoquinoline is used as a starting material, related nitrated derivatives could be formed.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., sulfuric acid, nitric acid, organic solvents used in workup) and other reagents may remain in the final product.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the analysis of this compound samples in a practical question-and-answer format.

Q1: My TLC analysis of a synthesized this compound sample shows multiple spots close to the main product spot. What are they likely to be?

A1: The presence of multiple spots with similar Rf values to your main product strongly suggests the presence of isomeric impurities, most likely 5-Nitroisoquinoline and 8-Nitroisoquinoline. The polarity of these isomers is very similar, leading to close migration on a TLC plate.

Causality: The direct nitration of isoquinoline is an electrophilic aromatic substitution reaction. While the 6-position is a potential site for nitration, the reaction conditions can also lead to substitution at the 5- and 8-positions of the isoquinoline ring. The ratio of these isomers can be influenced by factors such as reaction temperature, concentration of nitrating agents, and the presence of catalysts.

Recommended Action:

  • Optimize TLC Conditions: Experiment with different solvent systems to try and achieve better separation. A combination of polar and non-polar solvents in varying ratios may improve resolution.

  • Proceed to HPLC Analysis: For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended technique. It offers significantly higher resolving power than TLC for separating closely related isomers.

Q2: My HPLC chromatogram shows three closely eluting peaks for my this compound sample. How can I confirm the identity of each peak?

A2: This is a classic presentation for a mixture of 6-, 5-, and 8-Nitroisoquinoline isomers. To confirm the identity of each peak, a combination of techniques is required.

Causality: The structural similarity of the nitroisoquinoline isomers leads to similar retention times on a standard reversed-phase HPLC column. Their hydrophobicity is very close, making baseline separation challenging without an optimized method.

Recommended Action:

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer (MS). All three isomers will have the same molecular weight (174.16 g/mol ) and will show a parent ion at m/z 175.17 [M+H]+ in positive ion mode. While this confirms they are isomers, it won't differentiate them. However, it will help to rule out other impurities with different molecular weights.

  • Acquire Authentic Standards: Obtain commercially available standards for 5-Nitroisoquinoline and 8-Nitroisoquinoline.

  • Spiking Study: Inject each standard individually to determine its retention time under your HPLC conditions. Then, "spike" your sample with a small amount of each standard, one at a time. The peak that increases in area corresponds to that specific isomer.

  • NMR Spectroscopy: If standards are unavailable, you will need to isolate each impurity (e.g., by preparative HPLC) and perform Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation. The proton and carbon chemical shifts and coupling patterns are unique for each isomer.

Q3: I've isolated an unknown impurity. How can I use NMR to determine if it is 5-, 6-, or 8-Nitroisoquinoline?

A3: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers. The position of the nitro group significantly influences the chemical shifts and coupling patterns of the protons on the aromatic rings.[3]

Causality: The nitro group is a strong electron-withdrawing group. This deshields the protons and carbons in its vicinity, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum. The unique substitution pattern of each isomer results in a distinct "fingerprint" spectrum.

Recommended Action:

  • Acquire High-Resolution Spectra: Obtain well-resolved ¹H and ¹³C NMR spectra of your isolated impurity in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Analyze the Aromatic Region: Pay close attention to the chemical shifts and coupling constants (J-values) of the protons in the aromatic region (typically between 7.0 and 9.5 ppm).

  • Compare with Expected Patterns:

    • This compound: You would expect to see distinct signals for the protons at positions 1, 3, 4, 5, 7, and 8. The protons closest to the nitro group (at positions 5 and 7) will be shifted downfield.

    • 5-Nitroisoquinoline: The proton at position 4 will be significantly deshielded and shifted downfield.

    • 8-Nitroisoquinoline: The proton at position 1 will show a significant downfield shift.

  • Utilize 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help establish which protons are coupled to each other, aiding in the assignment of the signals. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate the proton signals with their corresponding carbon signals, providing further structural confirmation.

Q4: My mass spectrum of an impurity peak shows a molecular ion, but the fragmentation pattern is unclear. What are the expected fragmentation patterns for nitroisoquinolines?

A4: The fragmentation of nitroaromatic compounds in mass spectrometry often follows predictable pathways.

Causality: Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion of a nitroisoquinoline will fragment in a way that is characteristic of the nitro group and the isoquinoline core.

Recommended Action:

  • Look for Characteristic Neutral Losses:

    • Loss of NO₂ (46 Da): This is a very common fragmentation pathway for nitroaromatic compounds, resulting in a fragment ion at [M-46]⁺.

    • Loss of NO (30 Da): This is another characteristic fragmentation, leading to a fragment at [M-30]⁺.

    • Loss of O (16 Da): A less common, but possible, fragmentation is the loss of an oxygen atom from the nitro group.

  • Fragmentation of the Isoquinoline Ring: The isoquinoline ring itself can fragment, leading to smaller charged species.

  • Compare with Literature Data: Search for published mass spectra of nitroisoquinolines to compare with your experimental data.

Q5: I suspect my this compound sample has degraded upon storage. What are the likely degradation products?

A5: this compound can degrade under certain conditions, particularly exposure to harsh acidic or basic conditions, oxidizing agents, or light.[4]

Causality: The nitro group can be susceptible to reduction, and the isoquinoline ring can undergo hydrolysis or oxidation under stress conditions.

Recommended Action:

  • Perform a Forced Degradation Study: To identify potential degradation products, subject a sample of your this compound to forced degradation conditions. This involves exposing the sample to:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.[1]

    • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.[1]

    • Oxidation: e.g., 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Exposure to UV light.

    • Thermal Degradation: Heating the solid sample.

  • Analyze the Stressed Samples: Use a stability-indicating HPLC method to analyze the samples from the forced degradation study. This will reveal the formation of new peaks corresponding to degradation products.

  • Identify Degradation Products: Use LC-MS and NMR to identify the structures of the major degradation products. Potential degradation products could include aminonitroisoquinolines (from reduction of a nitro group on a dimeric impurity) or hydroxylated species.

Frequently Asked Questions (FAQs)

Q: What is a suitable starting HPLC method for the analysis of this compound and its isomers?

A: A good starting point for developing an HPLC method is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the percentage of the organic modifier is increased over time, is often necessary to achieve good separation of the isomers.

Q: How can I remove the 5- and 8-nitroisoquinoline isomers from my this compound sample?

A: The separation of these isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel, using a finely tuned eluent system, can be effective. It may require running multiple columns to achieve high purity.

  • Recrystallization: Fractional recrystallization from a suitable solvent may also be used to enrich the desired 6-nitro isomer. This process often needs to be repeated several times.

Q: Are there any specific safety precautions I should take when handling this compound and its impurities?

A: Yes. Nitroaromatic compounds should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Avoid Inhalation and Contact: Avoid inhaling the dust or allowing the compound to come into contact with your skin.

  • Consult the Safety Data Sheet (SDS): Always review the SDS for this compound and any other chemicals you are using for detailed safety information.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Optimization will likely be required for your specific instrument and sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 50 50
      25 10 90
      30 10 90
      31 90 10

      | 35 | 90 | 10 |

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80 °C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80 °C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound sample to UV light (e.g., 254 nm) for 24 hours.

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the HPLC mobile phase and analyze using the stability-indicating HPLC method described in Protocol 1.

Visualizing Impurity Formation and Identification

Synthesis of this compound and Potential Isomeric Impurities

G Isoquinoline Isoquinoline Reaction Electrophilic Aromatic Substitution Isoquinoline->Reaction Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_Mixture->Reaction Product_Mixture Product Mixture Reaction->Product_Mixture 6_Nitro This compound (Desired Product) Product_Mixture->6_Nitro Major 5_Nitro 5-Nitroisoquinoline (Impurity) Product_Mixture->5_Nitro Minor 8_Nitro 8-Nitroisoquinoline (Impurity) Product_Mixture->8_Nitro Minor

Caption: Synthetic pathway for this compound, highlighting the formation of isomeric impurities.

Workflow for Impurity Identification in this compound

G Sample This compound Sample TLC TLC Analysis Sample->TLC HPLC HPLC Analysis TLC->HPLC Single_Peak Single Peak? (Purity > 99.5%) HPLC->Single_Peak Pure Sample is Pure Single_Peak->Pure Yes Multiple_Peaks Multiple Peaks Single_Peak->Multiple_Peaks No LC_MS LC-MS Analysis Multiple_Peaks->LC_MS Identify_MW Identify Molecular Weight LC_MS->Identify_MW Isomers Isomers Present? Identify_MW->Isomers NMR Isolate Impurities & Perform NMR Spectroscopy Isomers->NMR Yes Other_Impurity Other Impurity Isomers->Other_Impurity No Structure Elucidate Structure NMR->Structure Other_Impurity->NMR

Caption: A logical workflow for the identification and characterization of impurities in this compound samples.

References

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 26, 2026, from [Link]

  • National Institute of Standards and Technology. (2008). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90. Retrieved January 26, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2012). Stability Indicating Forced Degradation Studies. Retrieved January 26, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2011). Forced Degradation Study: An Important Tool in Drug Development. Retrieved January 26, 2026, from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved January 26, 2026, from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR chemical shifts in ppm. Solvent CDCl 3. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved January 26, 2026, from [Link]

  • Biotech Spain. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved January 26, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 26, 2026, from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved January 26, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

Benchmarking 6-Nitroisoquinoline Against Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within immuno-oncology, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of 6-Nitroisoquinoline, a compound of interest owing to the established inhibitory potential of the isoquinoline scaffold, against well-characterized inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical metabolic enzyme that suppresses antitumor immunity, making it a high-value target for cancer therapy.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the scientific rationale behind the experimental design, ensuring a framework for trustworthy and reproducible benchmarking. We will compare this compound with Epacadostat, a potent and selective competitive IDO1 inhibitor, and Navoximod, a non-competitive inhibitor, to provide a comprehensive performance profile.[3][4]

The Rationale for Targeting IDO1

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[5] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[6] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immune responses.[1]

The isoquinoline core is present in numerous compounds that have been investigated as enzyme inhibitors, including for IDO1.[7] This provides a strong impetus for evaluating substituted isoquinolines, such as this compound, as potential candidates for novel IDO1-targeted therapies.

IDO1-Mediated Immune Suppression Pathway

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in TME) Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Required For Proliferation IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Suppression Immune Suppression T_Cell->Suppression Activity Reduced Treg->T_Cell Inhibits Treg->Suppression Contributes to

Caption: The IDO1 enzymatic pathway leading to immune suppression in the tumor microenvironment (TME).

The Inhibitors: A Head-to-Head Comparison

This guide benchmarks this compound against two clinically evaluated IDO1 inhibitors with distinct mechanisms of action.

  • This compound (Test Compound): A small molecule featuring the isoquinoline scaffold. Its inhibitory potential against IDO1 is hypothesized based on structure-activity relationships of similar compounds. For the purpose of this guide, we will work with a hypothetical, yet plausible, dataset to illustrate the benchmarking process.

  • Epacadostat (INCB024360): A well-characterized, potent, and selective inhibitor of IDO1. It acts as a competitive inhibitor with respect to tryptophan, with reported IC50 values in the low nanomolar range (approx. 10-72 nM in cellular assays).[4][8]

  • Navoximod (NLG-919): Another potent IDO1 inhibitor that exhibits non-competitive inhibition kinetics.[3] Its distinct mechanism provides a valuable counterpoint to Epacadostat for characterizing the mode of action of our test compound.

Comparative Inhibitor Profile

The following table summarizes the known characteristics of the benchmark inhibitors and the hypothetical profile for this compound.

FeatureThis compound (Hypothetical)EpacadostatNavoximod
Scaffold IsoquinolineHydroxyamidinePhenylimidazole
Mechanism of Action To be determinedCompetitive (vs. Tryptophan)[3]Non-competitive[3]
Cellular IC50 ~95 nM~10-72 nM[4][9]~75 nM[3]
Selectivity To be determinedHigh for IDO1 vs. IDO2/TDO[4]10- to 20-fold vs. TDO[3]

Experimental Design & Protocols

To ensure the trustworthiness of our comparison, we employ a self-validating experimental workflow. This involves using a robust cell-based assay that measures the direct enzymatic activity of IDO1 in a physiologically relevant context. This approach is superior to purely biochemical assays as it accounts for cell permeability, off-target effects, and compound stability in a cellular environment.[10]

Experimental Workflow Diagram

Workflow A 1. Cell Culture (e.g., HeLa or SKOV-3 cells) B 2. IDO1 Induction (Treat with IFN-γ) A->B C 3. Compound Treatment (Dose-response of each inhibitor) B->C D 4. Incubation (Allow for Tryptophan catabolism) C->D E 5. Kynurenine Measurement (Collect supernatant, react with p-DMAB or use a fluorometric kit) D->E F 6. Data Analysis (Calculate % Inhibition, determine IC50 values) E->F

Caption: A streamlined workflow for the cell-based IDO1 enzyme inhibition assay.

Detailed Protocol: Cell-Based IDO1 Activity Assay

This protocol is adapted from established methods for screening IDO1 inhibitors.[11]

A. Rationale for Method Selection: A cell-based assay is chosen to provide a more physiologically relevant assessment of inhibitor potency. We measure the production of kynurenine, the downstream product of IDO1 activity, which provides a direct readout of enzyme inhibition. HeLa or SKOV-3 cell lines are commonly used as they reliably express IDO1 upon stimulation with interferon-gamma (IFN-γ).

B. Materials:

  • HeLa or SKOV-3 cells

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IFN-γ

  • L-Tryptophan solution

  • Test Compounds: this compound, Epacadostat, Navoximod (dissolved in DMSO)

  • Kynurenine detection reagent (e.g., p-dimethylaminobenzaldehyde (p-DMAB) or a commercial fluorometric kit like Abcam's ab235936)[12]

  • 96-well cell culture plates

  • Plate reader (absorbance or fluorescence)

C. Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • IDO1 Induction: The following day, replace the medium with 100 µL of fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression. A set of wells should be left untreated with IFN-γ to serve as a negative control. Incubate for 48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound, Epacadostat, and Navoximod in complete medium. A typical concentration range would span from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.5%). Include a "vehicle control" (DMSO only) and a "no inhibitor" control.

  • Inhibitor Treatment: After the 48-hour induction, remove the IFN-γ containing medium. Add 100 µL of medium containing the various concentrations of the test inhibitors to the appropriate wells.

  • Enzymatic Reaction: Add L-Tryptophan to all wells to a final concentration of 200 µM to ensure substrate availability. Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Kynurenine Detection (p-DMAB Method):

    • Carefully collect 75 µL of the cell culture supernatant from each well.

    • Add 75 µL of 30% trichloroacetic acid to precipitate proteins, then centrifuge the plate.

    • Transfer 100 µL of the resulting supernatant to a new 96-well plate.

    • Add 100 µL of a freshly prepared 2% (w/v) p-DMAB solution in acetic acid.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm. A standard curve using known concentrations of kynurenine should be prepared to quantify the results.

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the uninduced cells (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound.

Interpreting the Results

The primary output of this experimental workflow is the IC50 value, which represents the concentration of an inhibitor required to reduce IDO1 activity by 50%. By comparing the IC50 values, we can rank the potency of the inhibitors.

Hypothetical Results Table:

CompoundIC50 (nM)Putative MechanismKey Insights
This compound 95CompetitiveModerate potency. The isoquinoline scaffold is a viable starting point for optimization. Further kinetic studies are required to confirm the mechanism.
Epacadostat 12CompetitiveHigh potency, confirming its status as a benchmark selective IDO1 inhibitor.[9]
Navoximod 78Non-competitivePotent inhibitor with a distinct mechanism, useful for studying allosteric or uncompetitive binding modes.[3]

Expertise & Experience in Causality:

  • Why IFN-γ Induction? IFN-γ is the primary physiological inducer of IDO1 expression in many cell types, including tumors. Using it in our assay ensures that we are studying the enzyme in a relevantly activated state.[11]

  • Why a Cell-Based Assay? A purely biochemical assay using purified enzyme cannot predict a compound's ability to cross the cell membrane or its stability within the cellular milieu. A low IC50 in a biochemical assay that does not translate to a cell-based assay often indicates poor drug-like properties.[10]

  • Significance of Mechanism: Knowing whether an inhibitor is competitive or non-competitive is crucial for drug development. Competitive inhibitors like Epacadostat may be overcome by high substrate (tryptophan) concentrations in the tumor microenvironment. Non-competitive inhibitors like Navoximod are not affected by substrate concentration, which could be a therapeutic advantage.[3] Determining the mechanism for this compound would be a critical next step, typically involving kinetic studies where the substrate concentration is varied.

Conclusion and Future Directions

This guide outlines a robust framework for the initial benchmarking of this compound as a potential IDO1 inhibitor. Based on our hypothetical data, this compound demonstrates moderate potency, warranting further investigation. The presented workflow, anchored by a physiologically relevant cell-based assay and comparison against inhibitors with known and distinct mechanisms, provides a reliable method for evaluating novel chemical entities.

Future work should focus on:

  • Kinetic Analysis: Performing enzyme kinetic studies to definitively determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound.

  • Selectivity Profiling: Testing the compound against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO) to establish its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and drug-like properties.

By adhering to these rigorous, scientifically-grounded comparison principles, research teams can confidently identify and advance the most promising candidates in the competitive field of enzyme inhibitor drug discovery.

References

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. [Link]

  • Izwarska, Z., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]

  • Priyanka, R., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-211. [Link]

  • Pellicciari, R., et al. (2004). Thieno[2,3-c] isoquinolines for use as inhibitors of PARP.
  • Li, Y., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry, 265, 116075. [Link]

  • Issaeva, N., et al. (2010). 6-thioguanine selectively kills BRCA2-defective tumors and overcomes PARP inhibitor resistance. Cancer Research, 70(15), 6268-6276. [Link]

  • Schultz, F., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 10869-10878. [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • O'Brien, N. A., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 146(3), 531-541. [Link]

  • ResearchGate. (n.d.). Selectivity of PARP inhibitors. Published IC50 values of PARP... [Table]. Retrieved from [Link]

  • Muller, A. J., & Prendergast, G. C. (2015). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Oncoimmunology, 4(12), e1058391. [Link]

  • Marchand, C., et al. (2018). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Oncotarget, 9(49), 29118-29131. [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. [Link]

  • Ke, Y., & Melcher, K. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 35-43. [Link]

  • ResearchGate. (n.d.). IDO1 is the target of compound 6, 7, and 8. [Figure]. Retrieved from [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. [Link]

  • OncLive. (2020). Role of PARP Inhibition and I/O Therapy in TNBC. YouTube. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Kiss, B., et al. (2020). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1271. [Link]

  • Lecturio Medical. (2018). Enzyme Inhibitor – Enzymes and Enzyme Kinetics. YouTube. [Link]

  • Iacono, A., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 15, 1324419. [Link]

  • D'Incalci, M., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 14(6), 1438. [Link]

  • Kaper, T., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30546-30559. [Link]

  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1048325. [Link]

  • Li, Y., et al. (2025). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. Journal of Hematology & Oncology, 18(1), 25. [Link]

  • Gottipati, S., et al. (2011). 6-thioguanine selectively kills BRCA2 defective tumours and overcomes PARP inhibitor resistance. EMBO Molecular Medicine, 3(2), 105-117. [Link]

  • Bhattacharya, S., et al. (2017). Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. Molecular Cancer Research, 15(12), 1711-1723. [Link]

  • Amsbio. (n.d.). IDO Immune Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Biochemical PARP-1 trapping assay to assess trapping potency... [Figure]. Retrieved from [Link]

  • Iacono, A., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1166413. [Link]

  • Hopkins, A. L., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120539119. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. [Link]

  • Singh, S., et al. (2021). IDO-1 inhibition protects against neuroinflammation, oxidative stress and mitochondrial dysfunction in 6-OHDA induced murine model of Parkinson's disease. Neurotoxicology, 84, 184-197. [Link]

  • ResearchGate. (n.d.). IC 50 of different compounds in sensitive and olaparib resistant... [Table]. Retrieved from [Link]

Sources

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